molecular formula C17H16O7 B12098347 Parvisoflavanone

Parvisoflavanone

Cat. No.: B12098347
M. Wt: 332.3 g/mol
InChI Key: KPBUWUOWFRHOIU-UHFFFAOYSA-N
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Description

Parvisoflavanone is a member of flavonoids and an ether.

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3

InChI Key

KPBUWUOWFRHOIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

Foundational & Exploratory

Parvisoflavanone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a member of the isoflavonoid class of natural products, a group of compounds renowned for their diverse biological activities.[1] Isoflavonoids, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications, which are linked to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the potential signaling pathways it may modulate. While specific data on this compound is limited, this guide draws upon established knowledge of structurally similar isoflavanones to provide a robust framework for researchers.

Natural Sources of this compound and Related Isoflavanones

Direct literature explicitly detailing the isolation of this compound from a specific plant source is scarce. However, the isoflavanone scaffold is characteristic of certain plant families, primarily the Fabaceae (legume) family. Research into related isoflavanones points towards the genera Derris and Millettia as promising potential sources.

Table 1: Potential Plant Sources of this compound and Related Isoflavanones

Plant GenusPlant SpeciesReported Isoflavanones/Related CompoundsReference(s)
DerrisDerris robustaDerrisrobustones A–D, Derrubone[2][3]
MillettiaMillettia pachycarpa6,8-diprenylorobol, 6,8-diprenylgenistein

It is important to note that while these sources are rich in isoflavonoids, the presence and concentration of this compound specifically would require targeted phytochemical analysis.

Experimental Protocols: Isolation and Purification of Isoflavanones

The following is a generalized protocol for the extraction and isolation of isoflavanones from plant material, based on common techniques used for flavonoid separation. This protocol can be adapted and optimized for the specific plant matrix being investigated for this compound.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant parts (e.g., roots, stems, leaves).

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Isoflavanones are typically extracted using solvents of medium polarity. Methanol, ethanol, ethyl acetate, or acetone, often in combination with water, are commonly employed.

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.

Fractionation and Purification
  • Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The isoflavanone-rich fraction is typically found in the more polar layer. Further partitioning with solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) can achieve further separation.

  • Column Chromatography: This is a crucial step for the isolation of individual compounds.

    • Silica Gel Column Chromatography: The extract or fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly effective for separating flavonoids. Elution is typically carried out with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water gradients) is often used to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Visualizing the Workflow

Isolation_Workflow Start Plant Material (e.g., Derris robusta) Drying Drying & Grinding Start->Drying Extraction Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Polar & Non-Polar Fractions Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound have not been extensively studied, the biological activities of other isoflavonoids provide valuable insights into its potential mechanisms of action. Isoflavones are known to exert anti-inflammatory and antioxidant effects by interacting with key cellular signaling cascades.

Anti-Inflammatory and Antioxidant Pathways

Isoflavones have been shown to modulate inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavonoids may inhibit this pathway by preventing the degradation of IκB.

Furthermore, isoflavonoids can influence the Akt (Protein Kinase B) signaling pathway, which is involved in cell survival and proliferation. Dysregulation of the Akt pathway is implicated in various diseases, including cancer. Some isoflavones have been shown to inhibit the phosphorylation and activation of Akt, leading to the induction of apoptosis in cancer cells.

The antioxidant effects of isoflavonoids are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.

Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Pro-Apoptotic Pathway Parvisoflavanone_inflam This compound IKK IKK Parvisoflavanone_inflam->IKK Inhibits IkB IκBα Degradation IKK->IkB Promotes NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Inhibits Inflammatory_genes Pro-inflammatory Gene Expression NFkB_translocation->Inflammatory_genes Activates Parvisoflavanone_apop This compound PI3K PI3K Parvisoflavanone_apop->PI3K Inhibits Akt Akt Phosphorylation PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising isoflavonoid with potential therapeutic applications. While its natural sources are not yet definitively established, the Fabaceae family, particularly the genera Derris and Millettia, are strong candidates for further investigation. The generalized isolation and purification protocols provided in this guide offer a solid foundation for researchers aiming to isolate this compound and other bioactive isoflavonoids. Furthermore, the exploration of its potential interactions with key signaling pathways, such as NF-κB and Akt, opens avenues for future research into its specific mechanisms of action and its development as a novel therapeutic agent. Further phytochemical screening and biological activity studies are warranted to fully elucidate the potential of this compound.

References

Parvisoflavanone: An Examination of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research on the specific biological activities of Parvisoflavanone. While its isolation from various plant species has been documented, detailed investigations into its mechanisms of action, quantitative efficacy, and impact on cellular signaling pathways are largely absent from publicly available scientific data. This technical guide, therefore, aims to provide a foundational understanding of this compound based on the limited available information and contextualizes its potential activities within the broader class of isoflavanones, a well-studied group of flavonoids known for their diverse biological effects.

Overview of this compound

This compound is a type of isoflavanone, a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. It has been identified and isolated from plant sources such as Mucuna pruriens and Lespedeza bicolor.[1][2][3] Despite its identification, the biological roles and pharmacological potential of this compound remain largely unexplored.

Reported Biological Activity of this compound

The most specific biological activity reported for this compound is its potential as an α-glucosidase inhibitor.[2][4][5][6] α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and has therapeutic implications for the management of type 2 diabetes. However, detailed quantitative data, such as IC50 values, and the specific experimental protocols used to determine this inhibitory activity for this compound are not extensively detailed in the available literature.

Inferred Biological Activities Based on the Isoflavanone Chemical Class

Given the lack of specific data for this compound, its potential biological activities can be inferred from the well-documented effects of other isoflavanones. Isoflavanones as a class are known to possess a range of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. It is plausible that this compound may share some of these characteristics.

Potential Anti-Inflammatory Activity

Many isoflavonoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A hypothetical workflow for assessing the anti-inflammatory activity of a compound like this compound is presented below.

G cluster_0 In Vitro Anti-Inflammatory Assay Workflow cluster_1 Measured Endpoints A Macrophage Cell Line (e.g., RAW 264.7) B Induce Inflammation (e.g., with LPS) A->B C Treat with this compound B->C D Measure Inflammatory Markers C->D E NO Production (Griess Assay) D->E F Pro-inflammatory Cytokine Levels (ELISA) D->F G iNOS and COX-2 Expression (Western Blot/qPCR) D->G H NF-κB Activation (Reporter Assay/Western Blot) D->H

Hypothetical workflow for in vitro anti-inflammatory testing.
Potential Anticancer Activity

The anticancer effects of isoflavones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. These effects are frequently mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade plays a critical role in regulating cell growth, differentiation, and survival.

Below is a conceptual diagram illustrating a potential mechanism of isoflavanone-induced apoptosis.

G cluster_0 Apoptosis Induction Pathway This compound This compound MAPK_Pathway MAPK Pathway Modulation This compound->MAPK_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Conceptual signaling pathway for isoflavanone-induced apoptosis.
Potential Antioxidant Activity

Flavonoids, including isoflavanones, are well-known for their antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in the body. A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Future Directions and Conclusion

The current body of scientific literature provides a very limited understanding of the specific biological activities of this compound. While its classification as an isoflavanone suggests potential anti-inflammatory, anticancer, and antioxidant properties, dedicated research is required to validate these hypotheses.

Future studies should focus on:

  • Quantitative evaluation of this compound's inhibitory effects on α-glucosidase and other relevant enzymes.

  • In-depth in vitro and in vivo studies to determine its anti-inflammatory, anticancer, and antioxidant efficacy.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Detailed documentation of experimental protocols to ensure reproducibility and facilitate further research.

Until such studies are conducted, the biological profile of this compound will remain largely speculative, based on the activities of its chemical relatives. This underscores the vast potential for new discoveries within the field of natural product pharmacology and the need for continued investigation into the therapeutic properties of compounds like this compound.

References

Parvisoflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a naturally occurring isoflavanone, a class of flavonoids characterized by a 3-phenylchroman-4-one backbone. Isoflavanones are recognized for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing upon available data and general characteristics of the isoflavanone class of compounds. Due to a lack of specific experimental data for this compound in publicly accessible literature, some properties are discussed in the context of related isoflavanones.

Chemical Structure and Nomenclature

This compound is chemically known as 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)chroman-4-one. Its structure features a dihydroxylated A-ring, a B-ring substituted with one hydroxyl and two methoxy groups, and a heterocyclic C-ring.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula C₁₇H₁₆O₇
Molecular Weight 332.3 g/mol
Canonical SMILES COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O
InChI InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3
InChIKey KPBUWUOWFRHOIU-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
XLogP3 2.5
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4
Topological Polar Surface Area 124 Ų
Heavy Atom Count 24

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available. The following sections describe the expected spectral characteristics based on the general knowledge of isoflavanone structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the A and B rings, the methoxy groups, and the protons on the heterocyclic C-ring. The chemical shifts would be influenced by the electronic effects of the hydroxyl and methoxy substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 17 carbon atoms in the molecule. The carbonyl carbon (C-4) would resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=O (carbonyl) stretching of the chromanone ring, and C-O stretching of the ether and phenol groups.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavages of the heterocyclic C-ring and loss of substituents from the aromatic rings.

Biological Activities and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, compounds of the isoflavanone class are known to possess a range of biological effects.

Potential Anti-inflammatory Activity

Flavonoids, including isoflavonoids, have been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Certain flavonoids can modulate MAPK signaling, which may contribute to their anti-inflammatory effects.

MAPK_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors, Cytokines Growth Factors, Cytokines MAPKKK MAPKKK Growth Factors, Cytokines->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces This compound This compound (Potential) This compound->MAPKKK Inhibits

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Potential Anticancer and Antioxidant Activities

Like many flavonoids, this compound may possess anticancer and antioxidant properties. The phenolic hydroxyl groups in its structure are key features that can contribute to radical scavenging activity. Further research is needed to evaluate these potential activities specifically for this compound.

Experimental Protocols

Specific, validated experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the peer-reviewed literature. The following sections provide general methodologies that could be adapted for these purposes.

General Isolation Protocol for Isoflavanones

A general workflow for the isolation of isoflavanones from plant material is outlined below.

Isolation_Workflow Start Plant Material (e.g., Caesalpinia paraguariensis) Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Characterization->End

Figure 3: General workflow for the isolation of this compound from a natural source.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for isoflavanones) is subjected to column chromatography on silica gel or Sephadex LH-20.

  • Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy.

General Synthetic Approach

A plausible synthetic route to this compound could involve the construction of the chromanone core followed by the introduction of the B-ring. A key step would be the formation of the C2-C3 bond.

Conclusion and Future Directions

This compound is an isoflavanone with a chemical structure that suggests potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, spectroscopic data, and biological functions. Future research should focus on the isolation or synthesis of this compound to enable comprehensive experimental characterization. Detailed studies are warranted to investigate its potential anti-inflammatory, anticancer, and antioxidant activities and to elucidate the underlying molecular mechanisms and signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this natural product.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Parvisoflavanone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone, a structurally distinct isoflavonoid, presents a compelling case for investigation within the realms of phytochemistry and pharmacology. Its unique substitution pattern, featuring a dihydroxylated A-ring and a B-ring adorned with a hydroxyl and two methoxy groups, suggests a nuanced biosynthetic origin diverging from more common isoflavonoids. This technical guide synthesizes the current understanding of isoflavonoid biosynthesis to propose a putative pathway for this compound formation, identifies the key enzymatic players, and provides detailed experimental methodologies for its study. This document aims to serve as a foundational resource for researchers seeking to elucidate this pathway, harness its potential for synthetic biology applications, and explore the pharmacological significance of its downstream metabolites.

Core Biosynthesis Pathway of Isoflavonoids: The Foundation

The journey to this compound begins with the well-established phenylpropanoid pathway, the central metabolic route for the synthesis of thousands of plant secondary metabolites. L-phenylalanine, an aromatic amino acid, serves as the initial precursor. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL) , cinnamate-4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[1][2]

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic C6-C3-C6 flavonoid backbone. Chalcone synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate.[2] This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to yield a flavanone, typically naringenin (5,7,4'-trihydroxyflavanone) or liquiritigenin (7,4'-dihydroxyflavanone).[3]

The defining step in isoflavonoid biosynthesis is the aryl migration reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 monooxygenase.[3][4] IFS converts the flavanone substrate into a 2-hydroxyisoflavanone intermediate. This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the core isoflavone scaffold, such as daidzein (from liquiritigenin) or genistein (from naringenin).[3][5]

The Putative Biosynthetic Pathway of this compound

The specific enzymatic steps leading to this compound from a common isoflavone precursor have not yet been fully elucidated. However, based on its chemical structure (5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one), a plausible biosynthetic route can be proposed, likely involving a series of hydroxylation and O-methylation events on the B-ring of an isoflavone intermediate.

A probable precursor for this compound is daidzein (7,4'-dihydroxyisoflavone) . The proposed pathway involves the following key transformations of the B-ring:

  • Hydroxylation at the 2' and 3' positions: This would require the action of specific cytochrome P450-dependent monooxygenases (CYP450s) , likely flavonoid 2'-hydroxylases and flavonoid 3'-hydroxylases.[6]

  • Sequential O-methylation at the 2' and 3' positions: These reactions would be catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[7]

The precise order of these hydroxylation and methylation steps remains to be determined experimentally.

This compound Biosynthesis Pathway precursor L-Phenylalanine phenylpropanoid Phenylpropanoid Pathway precursor->phenylpropanoid p_coumaroyl_coa p-Coumaroyl-CoA phenylpropanoid->p_coumaroyl_coa chs CHS p_coumaroyl_coa->chs malonyl_coa 3x Malonyl-CoA malonyl_coa->chs chalcone Chalcone chs->chalcone chi CHI chalcone->chi flavanone Liquiritigenin (7,4'-dihydroxyflavanone) chi->flavanone ifs IFS flavanone->ifs hydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone ifs->hydroxyisoflavanone hid HID hydroxyisoflavanone->hid daidzein Daidzein hid->daidzein hydroxylase1 Isoflavone 2'-Hydroxylase (CYP450) daidzein->hydroxylase1 intermediate1 2',4',7-Trihydroxyisoflavone hydroxylase1->intermediate1 hydroxylase2 Isoflavone 3'-Hydroxylase (CYP450) intermediate1->hydroxylase2 intermediate2 2',3',4',7-Tetrahydroxy- isoflavone hydroxylase2->intermediate2 omt1 OMT intermediate2->omt1 intermediate3 3'-O-methyl-2',4',7- trihydroxyisoflavone omt1->intermediate3 omt2 OMT intermediate3->omt2 parvisoflavone This compound omt2->parvisoflavone

A putative biosynthetic pathway for this compound from L-phenylalanine.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the biosynthesis of this compound. The following table presents a template for the types of data that are crucial for a comprehensive understanding of this pathway. Researchers are encouraged to populate this table as new experimental evidence becomes available.

EnzymeSubstrateProductApparent Km (µM)Apparent Vmax (pmol/s/mg protein)Optimal pHOptimal Temperature (°C)
Isoflavone 2'-Hydroxylase Daidzein2',4',7-TrihydroxyisoflavoneData not availableData not availableData not availableData not available
Isoflavone 3'-Hydroxylase 2',4',7-Trihydroxyisoflavone2',3',4',7-TetrahydroxyisoflavoneData not availableData not availableData not availableData not available
O-Methyltransferase 1 2',3',4',7-Tetrahydroxyisoflavone3'-O-methyl-2',4',7-trihydroxyisoflavoneData not availableData not availableData not availableData not available
O-Methyltransferase 2 3'-O-methyl-2',4',7-trihydroxyisoflavoneThis compoundData not availableData not availableData not availableData not available

Experimental Protocols

The following section outlines detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate hydroxylase and O-methyltransferase genes in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent functional characterization.

Enzyme Expression Workflow start Identify Candidate Gene (e.g., from transcriptome data) clone Clone cDNA into Expression Vector start->clone transform Transform into Heterologous Host (e.g., E. coli BL21(DE3)) clone->transform induce Induce Protein Expression (e.g., with IPTG) transform->induce lyse Cell Lysis and Crude Extract Preparation induce->lyse purify Purify Recombinant Protein (e.g., Ni-NTA affinity chromatography) lyse->purify verify Verify Protein Purity (SDS-PAGE) purify->verify end Purified Enzyme for Functional Assays verify->end

Workflow for heterologous expression and purification of candidate enzymes.

Methodology:

  • Gene Identification and Cloning: Candidate genes for hydroxylases (CYP450s) and O-methyltransferases (OMTs) can be identified from plant transcriptome data based on sequence homology to known enzymes. The full-length cDNA is then cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a suitable tag (e.g., His-tag) for purification.[4]

  • Heterologous Expression: The expression vector is transformed into a suitable host strain. For E. coli, BL21(DE3) is commonly used. Protein expression is induced under optimized conditions of temperature, inducer concentration (e.g., IPTG), and incubation time.[8]

  • Protein Extraction and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude extract using affinity chromatography corresponding to the tag used.[9]

  • Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol details the procedure for determining the catalytic activity and substrate specificity of the purified candidate enzymes.

A. Hydroxylase (CYP450) Assay:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1-10 µg of purified CYP450 enzyme

    • 1-5 µg of a cytochrome P450 reductase (required for electron transfer)

    • 1 mM NADPH

    • 50-100 µM of the isoflavone substrate (e.g., daidzein)

  • Procedure:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 30°C for 1-2 hours.

    • The reaction is stopped by the addition of an equal volume of ethyl acetate.

    • The products are extracted, dried, and redissolved in methanol for HPLC or LC-MS analysis.

B. O-Methyltransferase (OMT) Assay:

  • Reaction Mixture: A typical reaction mixture (50 µL) contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified OMT enzyme

    • 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

    • 50-100 µM of the hydroxylated isoflavone substrate

  • Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The mixture is incubated at 30°C for 30-60 minutes.

    • The reaction is terminated and extracted as described for the hydroxylase assay.

    • Products are analyzed by HPLC or LC-MS.[7]

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound and its biosynthetic intermediates in plant extracts.

Quantitative Analysis Workflow start Plant Tissue Homogenization and Extraction extract Solid-Phase Extraction (SPE) for Cleanup and Concentration start->extract hplc HPLC Separation (Reversed-Phase C18 column) extract->hplc msms Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) hplc->msms quant Quantification using Stable Isotope-Labeled Internal Standards msms->quant end Concentration Data of Analytes quant->end

Workflow for the quantitative analysis of isoflavonoids by HPLC-MS/MS.

Methodology:

  • Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder. Isoflavonoids are extracted using a solvent system such as 80% methanol. The extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[10]

  • HPLC Separation: The extracted analytes are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.[11][12]

  • MS/MS Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its precursors need to be determined using authentic standards.[10][13]

  • Quantification: Absolute quantification is achieved by using stable isotope-labeled internal standards corresponding to the analytes of interest.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of plant specialized metabolism that is ripe for discovery. While the foundational steps of isoflavonoid synthesis are well-understood, the specific enzymes responsible for the unique B-ring modifications of this compound remain to be identified and characterized. The proposed putative pathway and the detailed experimental protocols provided in this guide offer a clear roadmap for researchers to unravel this biosynthetic puzzle.

Future research should focus on the identification and functional characterization of the candidate hydroxylases and O-methyltransferases through a combination of transcriptomics, proteomics, and in vitro enzymatic assays. The elucidation of the complete this compound biosynthetic pathway will not only expand our fundamental knowledge of plant biochemistry but also pave the way for the metabolic engineering of high-value, bioactive compounds in microbial or plant-based systems for applications in the pharmaceutical and nutraceutical industries.

References

In Vitro Profile of Parvisoflavanone: A Review of Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Extensive literature searches for preliminary in vitro studies on "Parvisoflavanone" have yielded no specific results for a compound with this name. It is possible that "this compound" is a novel, yet-to-be-published compound, a rare natural product with limited research, or a potential misspelling of a different flavonoid. This guide, therefore, addresses the broader class of flavanones and isoflavones, providing a comprehensive overview of the typical in vitro bioactivities, experimental methodologies, and associated signaling pathways that are commonly investigated for this class of compounds. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel flavonoids.

While no direct data for this compound is available, the following sections detail the characteristic in vitro effects observed for related flavanones and isoflavones, which may provide insights into the potential activities of this compound.

Table 1: Representative In Vitro Biological Activities of Flavanones and Isoflavones

Biological ActivityCompound ClassAssay TypeCell Line / EnzymeKey Findings (IC₅₀ / EC₅₀)
Anticancer Flavanone DerivativesCytotoxicity AssayM21 (Melanoma), HeLa (Cervical)Inhibition of cell growth in a concentration-dependent manner[1]
Protoflavone AnalogsCytotoxicity AssayHepG2, Hep3B (Hepatic), A549 (Lung), MDA-MB-231 (Breast)Derivatives with a free hydroxyl group at C-1' showed strongest activity[2]
Flavones (M1, M3, M14, M7)Cytotoxicity AssayMCF7, OVCAR-3, HCT116, SKOV-3M14: IC₅₀ = 4.6 µM (HCT116); M7: IC₅₀ = 15.6 µM (SKOV-3)[3]
PrenylflavanonesCytotoxicity AssayTumor Cell LinesShowed tumor-specific cytotoxic activity[4]
Anti-inflammatory Methyl-FlavanonesNitric Oxide (NO) InhibitionRAW264.7 MacrophagesInhibition of LPS-stimulated NO production[5][6]
Cytokine ProductionRAW264.7 MacrophagesDose-dependent modulation of IL-1β, IL-6, TNF-α[5][6]
Luteolin (Flavone)NF-κB, AP-1, STAT3 pathway analysisVariousInhibition of pro-inflammatory transcription factors[7][8]
Enzyme Inhibition MiltironeCYP450 Inhibition AssayHuman Liver MicrosomesCompetitive inhibition of CYP2C9 (Ki = 1.48 µM); Mixed inhibition of CYP1A2, CYP2D6, CYP3A4[9]
Flavones (M5, M13)α-Amylase Inhibition AssayPorcine pancreatic α-amylaseM5: IC₅₀ = 1.2 µM; M13: IC₅₀ = 1.4 µM[3]
Flavone (M17)Xanthine Oxidase InhibitionBovine milk xanthine oxidaseM17: IC₅₀ = 0.9 µM[3]
Antioxidant Flavones (M7)DPPH & ABTS Scavenging AssaysN/ADPPH: IC₅₀ = 5.2 µM; ABTS: IC₅₀ = 6.3 µM[3]

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to assessing the anticancer potential of a compound.

  • MTT Assay:

    • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • SRB (Sulforhodamine B) Assay:

    • Follow steps 1 and 2 as in the MTT assay.

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB dye.

    • Washing: Wash away the unbound dye.

    • Dye Solubilization: Solubilize the bound dye with a Tris-base solution.

    • Absorbance Measurement: Measure the absorbance at around 510 nm.

Anti-inflammatory Assays

These assays are used to determine a compound's ability to modulate inflammatory responses.

  • Nitric Oxide (NO) Production Assay in Macrophages:

    • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

    • Stimulation and Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Griess Assay: After 24 hours, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Follow steps 1 and 2 as in the NO assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant.

Enzyme Inhibition Assays

These assays determine if a compound can inhibit the activity of specific enzymes.

  • Cytochrome P450 (CYP) Inhibition Assay:

    • Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and the test compound.

    • Metabolite Quantification: After a set time, stop the reaction and quantify the formation of the metabolite using methods like HPLC or LC-MS/MS.

    • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

  • Xanthine Oxidase (XO) Inhibition Assay:

    • Reaction Mixture: Prepare a reaction mixture containing xanthine oxidase, xanthine (the substrate), and the test compound in a suitable buffer.

    • Uric Acid Formation: The enzyme converts xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

    • Inhibition Calculation: The rate of uric acid formation in the presence and absence of the inhibitor is compared to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Lipopolysaccharide (LPS)-Induced Inflammatory Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes.

LPS_Inflammatory_Pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Upregulation This compound This compound (Hypothesized) This compound->TAK1 Inhibition? This compound->IKK Inhibition? This compound->MAPK Inhibition?

Caption: Hypothetical inhibition of the LPS-induced pro-inflammatory signaling pathway by this compound.

General Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in evaluating the anticancer potential of a novel compound.

Anticancer_Screening_Workflow Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Screening (MTT, SRB assays) Compound->Cytotoxicity Selectivity Selectivity Testing (Normal vs. Cancer Cells) Cytotoxicity->Selectivity Apoptosis Apoptosis Assays (Annexin V, Caspase activity) Selectivity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Selectivity->CellCycle Mechanism Mechanism of Action Studies (Western Blot, qPCR) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Conclusion

While no specific in vitro data for this compound could be located, this guide provides a comprehensive framework based on the known biological activities and experimental evaluation of related flavanones and isoflavones. The presented tables, protocols, and diagrams offer a robust starting point for researchers aiming to investigate the therapeutic potential of novel flavonoids. Future research should focus on isolating or synthesizing this compound and subjecting it to the described in vitro assays to elucidate its specific bioactivities and mechanisms of action.

References

Parvisoflavanone: A Technical Whitepaper on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of parvisoflavanone is limited. This document synthesizes information from the broader class of isoflavonoids and flavonoids to propose a hypothetical mechanism of action for this compound. The experimental data and protocols presented are representative examples from studies on structurally related flavonoids and should be considered illustrative.

Executive Summary

This compound, a member of the isoflavonoid class of polyphenolic compounds, is anticipated to possess significant anti-inflammatory and antioxidant properties. Based on the well-established activities of related flavonoids, the core mechanism of action for this compound is likely centered on the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. This includes the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators. Furthermore, this compound is expected to exhibit antioxidant effects through direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses. This whitepaper outlines these putative mechanisms, supported by representative data and experimental methodologies from studies on analogous flavonoid compounds.

Core Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of many flavonoids are attributed to their ability to suppress pro-inflammatory gene expression. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

Hypothetical Signaling Pathway for this compound in NF-κB Inhibition:

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates MAPK_Workflow A RAW 264.7 Macrophages B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Cell Lysis C->D E Western Blot Analysis D->E F Probe with antibodies for: p-p38, p-JNK, p-ERK E->F Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->Keap1_Nrf2 disrupts interaction ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

A Technical Guide to the Antioxidant Potential of Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antioxidant potential of Parvisoflavanone, a member of the isoflavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their health-promoting benefits, largely attributed to their antioxidant properties.[1] This guide synthesizes available data on related compounds, outlines detailed experimental protocols for assessing antioxidant capacity, and explores the key cellular signaling pathways likely modulated by this compound.

Quantitative Assessment of Antioxidant Potential

Direct quantitative antioxidant data for a compound specifically named "this compound" is not extensively available in the current body of scientific literature. However, significant research has been conducted on isoflavonoids isolated from the heartwood of Dalbergia parviflora, which is a rich source of these compounds.[2][3] The data presented below summarizes the antioxidant activities of several isoflavanones from this source, providing a strong indication of the potential activity range for this compound.

The antioxidant activities were evaluated using three distinct in vitro assays: the xanthine/xanthine oxidase (X/XO) assay for superoxide radical scavenging, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2]

Table 1: Antioxidant Activity of Isoflavanones from Dalbergia parviflora

CompoundSuperoxide Scavenging (SC50, µM)[2]DPPH Scavenging (SC50, µM)[2]ORAC Value (µM TE/10 µM)[2]
3(R,S)-Dalparvin16.5>20017.0 ± 1.1
3(R,S)-5-Deoxykhrinone14.2>20018.0 ± 0.8
3(R,S)-O-Methylviolanone12.5>20025.1 ± 1.2
3(R,S)-Violanone>50>20031.1 ± 2.5
Dalparvin B>50>20033.4 ± 4.9
3(R,S)-Kenusanone G17.5>20042.1 ± 0.5
3(R)-Dalparvin A14.5>200120.3 ± 15.1
Ascorbic Acid (Control)12.017.05.0
Trolox (Control)Not ReportedNot Reported20.0 (by definition)

*SC50: The concentration required to scavenge 50% of the radicals. A lower value indicates stronger activity.[4] *ORAC: Oxygen Radical Absorbance Capacity, expressed as µM Trolox Equivalents (TE) per 10 µM of the compound. A higher value indicates stronger activity.[2]

Experimental Protocols for Antioxidant Activity Assessment

The evaluation of a compound's antioxidant potential requires robust and reproducible experimental methods. Chemical-based assays are essential for initial screening, while cell-based assays provide more biologically relevant insights by accounting for factors like cellular uptake and metabolism.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically.

  • Principle: The reduction of the DPPH radical is followed by monitoring the decrease in its absorbance at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents & Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compound (this compound)

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

    • Sample Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from the stock solution.

    • Reaction: In a 96-well plate, add a defined volume of each sample dilution. Add the DPPH working solution to each well and mix thoroughly. A blank containing only the solvent and DPPH solution should also be prepared.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the compound concentrations.[4]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution in Microplate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end start Start start->prep_dpph start->prep_sample

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagents & Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound and positive controls

  • Procedure:

    • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Reaction: Add a small volume of the test sample or standard to a defined volume of the ABTS•+ working solution.

    • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measurement: Read the absorbance at 734 nm.

  • Data Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

  • Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at 593 nm. The absorbance increase is proportional to the total reducing power of the antioxidant.

  • Reagents & Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃)

    • Test compound and a ferrous sulfate (FeSO₄) standard

  • Procedure:

    • FRAP Reagent Preparation: Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Reaction: Add a small volume of the test sample to a large volume of the FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

    • Measurement: Measure the absorbance at 593 nm.

  • Data Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using known concentrations of Fe²⁺. Results are expressed as Fe²⁺ equivalents.

Cellular Mechanisms and Signaling Pathways

The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Hypothesized Mechanism: Modulation of the Keap1-Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is considered the master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7]

When cells are exposed to oxidative stress or to activators like many flavonoids, this interaction is disrupted:

  • Nrf2 Activation: Flavonoids can modify cysteine residues on Keap1, causing a conformational change that leads to the release of Nrf2.[7]

  • Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of many cytoprotective genes.[8]

  • Gene Transcription: This binding initiates the transcription of a wide array of Phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[8]

This upregulation of the cell's own defense systems provides a powerful and lasting protection against oxidative damage. Given its structure, it is highly probable that this compound exerts its antioxidant effects, at least in part, through the activation of this critical Nrf2 pathway.

Nrf2_Pathway cluster_basal Basal State (Inactive) cluster_activated Activated State cluster_nucleus_content Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod Keap1 (modified) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 released Proteasome Proteasome Degradation Ub->Proteasome This compound This compound (Oxidative Stress) This compound->Keap1_Nrf2 disrupts complex Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Nucleus NUCLEUS ARE ARE Nrf2_nuc->ARE + Maf sMaf Maf->ARE + Genes Antioxidant & Cytoprotective Gene Transcription (HO-1, NQO1, etc.) ARE->Genes initiates

The Keap1-Nrf2/ARE signaling pathway activation by this compound.

Conclusion

This compound, as an isoflavanone, holds significant promise as a potent antioxidant agent. While direct experimental data for this specific molecule is emerging, analysis of structurally similar compounds isolated from Dalbergia parviflora demonstrates a strong capacity for radical scavenging and antioxidant activity. The likely mechanism of action extends beyond direct chemical quenching of free radicals to include the modulation of the critical Keap1-Nrf2/ARE signaling pathway, which upregulates the body's endogenous antioxidant defenses.

For drug development professionals and researchers, this compound warrants further investigation. Future studies should focus on obtaining direct quantitative data for this compound using the standardized assays outlined in this guide, and on confirming its ability to activate the Nrf2 pathway in relevant cellular and preclinical models. Such research will be crucial to fully elucidating its therapeutic potential in preventing and treating conditions associated with oxidative stress.

References

Potential Therapeutic Targets of Parvisoflavanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on Parvisoflavanone is limited in the currently available scientific literature. This guide synthesizes information from studies on structurally related isoflavonoids to infer potential therapeutic targets and mechanisms of action for this compound. All data and pathways presented should be considered predictive and require experimental validation for this compound itself.

Introduction

This compound is a member of the isoflavonoid family, a class of polyphenolic compounds found in various plants. Isoflavonoids have garnered significant attention in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing insights from studies on analogous isoflavonoids. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally similar isoflavonoids, this compound is predicted to have potential therapeutic applications in the following areas:

  • Oncology: Isoflavonoids have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][2][3]

  • Inflammatory Diseases: Certain isoflavonoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

  • Neurodegenerative Diseases: The neuroprotective effects of some isoflavonoids suggest a potential role in mitigating neuronal damage and inflammation in the central nervous system.

The subsequent sections of this guide will delve into the specific molecular targets and signaling pathways that are likely modulated by this compound.

Data Presentation: Inferred Bioactivity of this compound Analogs

The following table summarizes the quantitative data obtained from studies on isoflavonoids structurally related to this compound. This data provides a preliminary indication of the potential potency of this compound.

Compound ClassTarget Cell Line/EnzymeBioactivityMeasurementReference
IsoflavonoidsHuman Breast Cancer Cells (MCF-7)Anti-proliferativeGI50 = 0.18 µM[4]
IsoflavonoidsHuman Breast Cancer Cells (T-47D)Anti-proliferativeGI50 = 0.03 µM[4]
IsoflavonoidsHuman Breast Cancer Cells (MDA-MB-468)Anti-proliferativeGI50 = 0.47 µM[4]
FlavonoidsColorectal Cancer Cell Lines (HCT116, HT-29, T84)Anti-tumor-[5]
FlavonoidsHuman Hepatocarcinoma Cells (HUH-7)Apoptosis Induction-[6]

Key Signaling Pathways as Potential Targets

Several key signaling pathways have been identified as targets for isoflavonoids and may represent the primary mechanisms through which this compound exerts its therapeutic effects.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, apoptosis, and immune responses.[3][7][8] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[7][9] Some flavonoids have been shown to inhibit the JAK/STAT pathway, suggesting that this compound may also act as a JAK/STAT inhibitor.[10][11]

This compound may inhibit the phosphorylation of STAT3, a key protein in the JAK/STAT pathway.[4][12] This inhibition would prevent the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[13][14][15][16][17]

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation This compound This compound This compound->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

Apoptosis Induction Pathways

Apoptosis is a crucial process for removing damaged or cancerous cells.[1][2][18] Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6][10]

This compound may induce apoptosis by:

  • Modulating Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial membrane permeabilization and release of cytochrome c.[6]

  • Activating caspases: Triggering the caspase cascade (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.[16]

  • Affecting p53: Potentially modulating the activity of the p53 tumor suppressor protein.[19]

Apoptosis Workflow Diagram:

Apoptosis_Workflow This compound This compound Bcl2 Bcl-2 Family (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred intrinsic apoptosis pathway activated by this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer.[20] Flavonoids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[7][11][21][22]

This compound may induce cell cycle arrest by:

  • Modulating cyclins and cyclin-dependent kinases (CDKs): Affecting the expression and activity of key cell cycle regulators.[7][11]

  • Upregulating CDK inhibitors (CKIs): Increasing the expression of proteins like p21 and p27 that halt the cell cycle.[11]

Cell Cycle Arrest Logic Diagram:

Cell_Cycle_Arrest This compound This compound CDK_Cyclin CDK-Cyclin Complexes This compound->CDK_Cyclin Inhibition CKI p21, p27 (CDK Inhibitors) This compound->CKI Upregulation CellCycleProgression Cell Cycle Progression CDK_Cyclin->CellCycleProgression CellCycleArrest Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Inhibition leads to CKI->CDK_Cyclin CellCycleProgression->CellCycleArrest

Caption: Logical flow of this compound-induced cell cycle arrest.

Experimental Protocols: Methodologies for Target Validation

To validate the potential therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on studies of related compounds.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[8]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17]

  • Western Blot for Apoptosis-Related Proteins:

    • Lyse this compound-treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, etc.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[22]

JAK/STAT Pathway Inhibition Assays
  • Western Blot for Phosphorylated STAT3:

    • Treat cells with this compound for various times.

    • Lyse the cells and perform Western blotting as described above, using primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3). A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.[12]

Conclusion and Future Directions

The evidence from structurally related isoflavonoids strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. The potential mechanisms of action, including the inhibition of the JAK/STAT pathway, induction of apoptosis, and cell cycle arrest, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

  • In-depth in vitro studies: Conduct comprehensive screening of this compound against a panel of cancer cell lines to determine its IC50 values and specific cellular effects.

  • Mechanism of action studies: Perform detailed molecular studies to confirm the inhibition of the JAK/STAT pathway and other predicted targets.

  • In vivo efficacy studies: Evaluate the anti-tumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and toxicological profiling: Assess the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

Lack of Scientific Data on the Anticancer Properties of Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals that while Parvisoflavanone is a recognized chemical compound, there is currently no published research available on its anticancer properties.

This compound is identified in the PubChem database with the Chemical Abstracts Service (CAS) Registry Number 209520-20-9 and the IUPAC name 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one.[1] It belongs to the isoflavanone class of flavonoids.[1]

Despite its chemical definition, extensive searches for its biological activity, particularly in the context of cancer, have yielded no specific results. Scientific studies detailing its effects on cancer cell lines, signaling pathways, apoptosis, or cell cycle arrest do not appear in the public domain. Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound.

Related Compounds from Dalbergia parviflora

The name "this compound" may suggest a connection to the plant species Dalbergia parviflora, a known source of various isoflavonoids. Research on extracts from this plant has led to the isolation of several related compounds, and some have been evaluated for their biological effects.

For instance, a study on the heartwood of Dalbergia parviflora isolated numerous isoflavones, isoflavanones, and other flavonoids.[2][3] Compounds such as genistein, biochanin A, and tectorigenin, which were isolated from the plant, were found to stimulate the proliferation of estrogenic-responsive human breast cancer cells (MCF-7 and T47D).[2][3] Another study on the stems of the same plant identified a new isoflavone, dalparvone, and reported that another isolated isoflavan exhibited strong cytotoxicity against KB and NCI-H187 cancer cell lines.[4]

However, these studies do not mention "this compound" specifically, and the observed activities are for other distinct molecules.

General Anticancer Properties of Flavonoids

Flavonoids, as a broad class of natural compounds, are widely studied for their potential health benefits, including anticancer activities.[5][6] Many flavonoids, such as the isoflavone genistein and the flavone apigenin, have been shown to exert anticancer effects through various mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5]

  • Cell Cycle Arrest: Halting the uncontrolled division of cancer cells.[5]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[7]

  • Modulation of Signaling Pathways: Interfering with pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt, MAPK, and NF-κB.[5][6]

Due to the absence of specific scientific literature on the anticancer properties of this compound, the creation of a detailed technical guide as requested is not feasible. The core requirements for quantitative data, experimental protocols, and signaling pathway visualizations cannot be met.

For researchers, scientists, and drug development professionals interested in this area, it may be more productive to focus on well-researched isoflavones with established anticancer profiles, such as Genistein , Daidzein , or Alpinumisoflavone , for which extensive data is available.

References

A Technical Guide to the Neuroprotective Potential of Parvisoflavanone: An Investigative Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Parvisoflavanone, a specific isoflavonoid, is not available in the public scientific literature. Therefore, this document serves as an in-depth technical and investigative framework for researchers, scientists, and drug development professionals. The content herein is extrapolated from extensive research on the neuroprotective mechanisms of structurally related flavonoids and isoflavonoids. This guide provides expected experimental designs, potential mechanisms of action, and data presentation structures that could be applied to the study of this compound.

Introduction: The Promise of Isoflavonoids in Neuroprotection

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential to modulate neuronal function and protect against neurodegeneration.[1] These compounds exert a wide range of neuroprotective actions, including safeguarding neurons from neurotoxin-induced injury, suppressing neuroinflammation, and promoting cognitive functions like memory and learning.[1] The neuroprotective effects of flavonoids are generally attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3]

The core mechanisms behind these effects often involve interaction with critical protein and lipid kinase signaling cascades, which leads to the inhibition of apoptosis and the promotion of neuronal survival and synaptic plasticity.[1] Given that this compound is an isoflavonoid, it is hypothesized to share these neuroprotective characteristics. This guide outlines a comprehensive strategy for investigating and validating the potential neuroprotective effects of this compound.

Potential Mechanisms of Neuroprotection

Based on studies of related compounds, this compound could exert neuroprotective effects through several signaling pathways. The primary hypothesized mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Antioxidant and Anti-inflammatory Pathways

Neurodegenerative diseases are often associated with oxidative stress and chronic neuroinflammation.[4][5] Flavonoids can mitigate these by activating endogenous antioxidant systems and suppressing pro-inflammatory mediators. A key pathway in this process is the Nrf2-Keap1-ARE (Nuclear factor erythroid-2-related factor 2-Kelch-like ECH-associated protein 1-Antioxidant responsive element) signaling pathway, which upregulates the expression of antioxidant enzymes.[6]

G cluster_stress Cellular Stress (e.g., ROS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation This compound This compound This compound->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Upregulates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Figure 1: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

Pro-Survival Signaling Pathways

Flavonoids have been shown to activate pro-survival signaling cascades such as the PI3K/Akt pathway. This pathway is crucial for promoting cell survival, proliferation, and growth, and its activation can inhibit apoptosis.

G This compound This compound Receptor Membrane Receptor (e.g., TrkB) This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential PI3K/Akt pro-survival pathway influenced by this compound.

Experimental Protocols for Assessing Neuroprotection

To investigate the neuroprotective effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the field for assessing neuroprotection.

In Vitro Neurotoxicity Models
  • Cell Lines: Human neuroblastoma cells (SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.

  • Neurotoxins:

    • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity Model: Glutamate or N-methyl-D-aspartate (NMDA).[7]

    • Mitochondrial Dysfunction Model: Rotenone, which inhibits complex I of the mitochondrial respiratory chain.[8]

  • Experimental Workflow:

G Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Pre-treatment Pre-treat with This compound (various concentrations) Cell_Culture->Pre-treatment Toxin Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) Pre-treatment->Toxin Incubation Incubate for 24-48 hours Toxin->Incubation Assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Western Blot (Protein levels) Incubation->Assays End End Assays->End

Figure 3: General experimental workflow for in vitro neuroprotection assays.

Key Assays and Expected Data

The following table summarizes the key assays and the quantitative data that should be collected to evaluate the neuroprotective efficacy of this compound.

Parameter Assay Description Expected Outcome with this compound
Cell Viability MTT AssayMeasures metabolic activity, an indicator of cell viability.Increased cell viability in toxin-treated cells.
Apoptosis Annexin V/PI StainingQuantifies the percentage of apoptotic and necrotic cells via flow cytometry.Decreased percentage of apoptotic cells.
Oxidative Stress DCFH-DA AssayMeasures intracellular reactive oxygen species (ROS) levels.Reduced ROS levels.
Mitochondrial Health JC-1 StainingAssesses mitochondrial membrane potential.Restoration of mitochondrial membrane potential.
Protein Expression Western BlotMeasures levels of key proteins in signaling pathways (e.g., Nrf2, Akt, Bcl-2, Caspase-3).Upregulation of Nrf2, p-Akt, Bcl-2; Downregulation of cleaved Caspase-3.

Quantitative Data from Analogous Flavonoid Studies

The following tables present hypothetical yet realistic quantitative data based on published studies of other neuroprotective flavonoids. These serve as a benchmark for what might be expected from studies on this compound.

Table 1: Effect on Cell Viability in a 6-OHDA Model
Treatment Group Concentration Cell Viability (% of Control)
Control-100 ± 5.2
6-OHDA100 µM48 ± 3.5
This compound + 6-OHDA1 µM55 ± 4.1
This compound + 6-OHDA10 µM72 ± 5.8
This compound + 6-OHDA25 µM85 ± 6.3
Table 2: Modulation of Apoptotic and Survival Proteins
Protein Treatment Group Relative Expression (Fold Change vs. Control)
Bax (Pro-apoptotic) 6-OHDA2.5 ± 0.3
This compound (25 µM) + 6-OHDA1.2 ± 0.2
Bcl-2 (Anti-apoptotic) 6-OHDA0.4 ± 0.1
This compound (25 µM) + 6-OHDA0.9 ± 0.15
Cleaved Caspase-3 6-OHDA3.1 ± 0.4
This compound (25 µM) + 6-OHDA1.4 ± 0.3

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive body of research on related isoflavonoids provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a comprehensive approach to characterizing its potential neuroprotective mechanisms, from in vitro validation to the elucidation of underlying signaling pathways. Future research should focus on performing these foundational studies to determine if this compound can be a viable candidate for the development of novel therapies for neurodegenerative diseases. This would be followed by in vivo studies in animal models of diseases like Parkinson's or Alzheimer's to assess its therapeutic efficacy.[9][10]

References

Methodological & Application

Parvisoflavanone: Comprehensive Application Notes for Extraction, Purification, and Biological Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of parvisoflavanone, a bioactive isoflavonoid with potential therapeutic applications. The methodologies outlined are based on established techniques for the isolation of isoflavonoids from plant sources, particularly from species of the Dalbergia genus, a known source of this compound and related compounds. Additionally, this document explores the potential anti-inflammatory mechanism of this compound through the inhibition of key signaling pathways.

Extraction of this compound from Plant Material

The initial step in obtaining this compound involves its extraction from a plant source. Dalbergia parviflora is a known source of a variety of isoflavonoids and serves as a primary example for this protocol. The following is a generalized procedure adaptable for various plant materials.

Experimental Protocol: Solvent Extraction

This protocol outlines a standard maceration technique for the extraction of isoflavonoids.

Materials:

  • Dried and powdered plant material (e.g., heartwood of Dalbergia parviflora)

  • Methanol (analytical grade)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel

  • Shaker or magnetic stirrer

Procedure:

  • Maceration: Soak the dried and powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 48-72 hours. Agitate the mixture periodically using a shaker or magnetic stirrer to ensure thorough extraction.

  • Filtration: Filter the extract through filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove nonpolar compounds like fats and waxes. Discard the hexane layer.

    • Subsequently, partition the aqueous methanol layer with ethyl acetate. The isoflavonoids, including this compound, are expected to partition into the ethyl acetate phase.

    • Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator. This ethyl acetate extract will be enriched with isoflavonoids and is used for further purification.

Quantitative Data: Extraction Yields of Isoflavonoids from Plant Sources

The yield of isoflavonoids can vary significantly depending on the plant source, extraction method, and solvent used. The following table provides examples of extraction yields for isoflavonoids from different plant materials, which can serve as a reference.

Plant MaterialExtraction MethodSolvent(s)Yield of Crude Extract (% w/w)Reference
Dalbergia sissoo stemMacerationMethanolNot specified[1]
SoybeanMaceration70% Methanol3.292Not specified
SoybeanPercolationNot specifiedHigh content of isoflavones[2]

Purification of this compound

Following extraction, a multi-step purification process is typically required to isolate this compound from the crude extract. This usually involves a combination of column chromatography techniques.

Experimental Protocol: Multi-Step Column Chromatography

This protocol describes a two-step column chromatography procedure for the purification of isoflavonoids.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude ethyl acetate extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool or glass wool

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol in increasing polarity gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

    • Pack the glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until it is just above the silica bed.

    • Add a small layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • 100% Hexane

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1, 8:2, etc.)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp (at 254 nm and 365 nm).

    • Combine fractions that show similar TLC profiles and contain the compound of interest (this compound will have a characteristic Rf value).

B. Sephadex LH-20 Column Chromatography (Final Purification)

For further purification and removal of closely related impurities, size exclusion chromatography using Sephadex LH-20 is often employed.

Materials:

  • Partially purified fractions from silica gel chromatography

  • Sephadex LH-20

  • Glass column

  • Methanol (HPLC grade) as the mobile phase

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in methanol for several hours and then pack it into a glass column.

  • Sample Loading: Dissolve the combined and concentrated fractions from the previous step in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify the pure fractions containing this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

For high-purity isolation, preparative or semi-preparative HPLC is the method of choice.

Materials:

  • Partially purified this compound fraction

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water, often with a modifier like formic acid or acetic acid)

  • UV detector

Procedure:

  • Method Development: Develop a suitable HPLC method on an analytical scale to determine the optimal mobile phase composition and gradient for the separation of this compound from remaining impurities. A common starting point for reversed-phase HPLC of isoflavonoids is a gradient of water and acetonitrile.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative/semi-preparative HPLC column and run the developed gradient method.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time determined during method development.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Quantitative Data: Purification of Isoflavonoids

The following table provides an example of the purification of isoflavonoids from a plant extract, illustrating the potential purity that can be achieved.

CompoundPlant SourcePurification MethodPurityReference
DaidzinSoybeanColumn Chromatography (Superose 12)98.5%[3]
GenistinSoybeanColumn Chromatography (Superose 12)99.4%[3]
DaidzeinSoybeanColumn Chromatography (Superose 12)98.8%[3]
GenisteinSoybeanColumn Chromatography (Superose 12)99.2%[3]

Biological Activity and Signaling Pathways

Isoflavonoids, including this compound, are known to possess various biological activities, with anti-inflammatory effects being prominent. A key mechanism underlying the anti-inflammatory action of many flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Plant Plant Material (e.g., Dalbergia parviflora) Extraction Solvent Extraction (Maceration with Methanol) Plant->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane & Ethyl Acetate) CrudeExtract->Partitioning EtOAcExtract Ethyl Acetate Extract (Enriched Isoflavonoids) Partitioning->EtOAcExtract SilicaGel Silica Gel Column Chromatography EtOAcExtract->SilicaGel Fractions Partially Purified Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This is a generalized pathway for flavonoids and is hypothesized to be relevant for this compound.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK IKK IKK Complex Stimulus->IKK This compound This compound This compound->MAPKKK Inhibition This compound->IKK Inhibition MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Response (e.g., COX-2, iNOS, TNF-α) NFkB_nucleus->Inflammation Gene Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Disclaimer: The protocols provided are generalized and may require optimization based on the specific plant material and laboratory conditions. The signaling pathway depicted is a proposed mechanism based on the known activities of related flavonoids and requires specific experimental validation for this compound.

References

Synthesis of Parvisoflavanone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic methods for producing Parvisoflavanone and its derivatives. This application note includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways.

Parvisoflavanones are a class of isoflavonoids, a group of polyphenolic compounds found in various plants. They have garnered significant interest in the scientific community due to their potential biological activities. The synthesis of this compound and its derivatives is crucial for further investigation into their therapeutic applications. The most direct and common approach for synthesizing the this compound core is the deoxybenzoin route. This method involves the preparation of a substituted deoxybenzoin intermediate, which is then cyclized to form the isoflavanone skeleton.

Core Synthesis Strategy: The Deoxybenzoin Route

The general synthesis of the this compound core, which is 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)chroman-4-one, is achieved through a two-step process:

  • Formation of the Deoxybenzoin Intermediate: This step involves the synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-one. A common method for this is the Hoesch reaction, which involves the condensation of phloroglucinol with a substituted phenylacetonitrile.

  • Cyclization to the Isoflavanone Core: The deoxybenzoin intermediate is then cyclized to form the chroman-4-one ring system of the isoflavanone. This is typically achieved by reacting the deoxybenzoin with a one-carbon source, such as N,N-dimethylformamide (DMF) or triethyl orthoformate, in the presence of a catalyst.

This foundational synthesis can be adapted to produce a variety of this compound derivatives by utilizing appropriately substituted starting materials or by further chemical modification of the synthesized core structure.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-phenylethan-1-one (Deoxybenzoin Intermediate)

This protocol describes the synthesis of a key deoxybenzoin intermediate using the Hoesch reaction.

Materials:

  • Phloroglucinol

  • Phenylacetonitrile

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of phloroglucinol and phenylacetonitrile in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirring mechanism and a reflux condenser.

  • Boron trifluoride etherate is added dropwise to the stirred solution at 0 °C.

  • A stream of dry hydrogen chloride gas is then passed through the solution for several hours.

  • The reaction mixture is stirred at room temperature for an extended period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is filtered, washed with cold diethyl ether, and then hydrolyzed with aqueous hydrochloric acid.

  • The crude product is collected by filtration, dried, and purified by recrystallization to yield 1-(2,4,6-trihydroxyphenyl)-2-phenylethan-1-one.[1][2]

Protocol 2: Cyclization of Deoxybenzoin to form 5,7-Dihydroxyisoflavanone

This protocol outlines the cyclization of the deoxybenzoin intermediate to the isoflavanone core.

Materials:

  • 1-(2,4,6-trihydroxyphenyl)-2-phenylethan-1-one

  • Triethyl orthoformate

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • The deoxybenzoin intermediate is dissolved in anhydrous DMF in a reaction flask.

  • Triethyl orthoformate and a catalytic amount of DMAP are added to the solution.[3]

  • The reaction mixture is heated at reflux and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 5,7-dihydroxyisoflavanone.[3]

Synthesis of this compound Derivatives

The synthesis of specific this compound derivatives can be achieved by:

  • Utilizing Substituted Starting Materials: By starting with a substituted phenylacetonitrile in Protocol 1, the corresponding substituted deoxybenzoin can be prepared and subsequently cyclized to the desired isoflavanone derivative. For the synthesis of this compound itself, 4-hydroxy-2,3-dimethoxyphenylacetonitrile would be the required starting material.

  • Post-Synthesis Modification: The hydroxyl groups on the this compound core can be further modified through reactions such as alkylation, acylation, or glycosylation to produce a wide range of derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of the isoflavanone core.

StepReactionKey ReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
1Deoxybenzoin Formation (Hoesch Reaction)Phloroglucinol, PhenylacetonitrileBF₃·OEt₂, HClDiethyl ether0 to RT12-24~50
2Isoflavanone CyclizationDeoxybenzoin, Triethyl orthoformateDMAPDMFReflux2-6up to 90

Visualizing the Synthesis

To better understand the synthesis workflow, the following diagrams created using the DOT language illustrate the key transformations.

Synthesis_Workflow cluster_step1 Step 1: Deoxybenzoin Formation cluster_step2 Step 2: Isoflavanone Cyclization Phloroglucinol Phloroglucinol Deoxybenzoin 1-(2,4,6-trihydroxyphenyl)- 2-phenylethan-1-one Phloroglucinol->Deoxybenzoin Hoesch Reaction (BF3.OEt2, HCl) Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Deoxybenzoin Isoflavanone 5,7-Dihydroxyisoflavanone Deoxybenzoin_ref->Isoflavanone Cyclization (Triethyl orthoformate, DMAP)

Caption: General workflow for the synthesis of the 5,7-dihydroxyisoflavanone core.

Derivatization_Strategy cluster_derivatization Derivatization Reactions Parvisoflavanone_Core This compound Core (5,7-dihydroxyisoflavanone) Alkylation Alkylation Parvisoflavanone_Core->Alkylation Acylation Acylation Parvisoflavanone_Core->Acylation Glycosylation Glycosylation Parvisoflavanone_Core->Glycosylation Alkylated_Derivative Alkylated_Derivative Alkylation->Alkylated_Derivative O-Alkyl Derivatives Acylated_Derivative Acylated_Derivative Acylation->Acylated_Derivative O-Acyl Derivatives Glycosylated_Derivative Glycosylated_Derivative Glycosylation->Glycosylated_Derivative O-Glycoside Derivatives

Caption: Strategies for the derivatization of the this compound core structure.

References

Application Notes and Protocols for the Quantification of Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone, a member of the isoflavanone class of flavonoids, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques for this compound Quantification

Several analytical techniques can be employed for the quantification of flavonoids like this compound.[1][2] The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] UV-Visible spectrophotometry can also be used for the estimation of total flavonoid content but lacks the specificity for quantifying individual compounds like this compound.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of flavonoids due to its high resolution and sensitivity.[2][10] When coupled with a UV or DAD detector, it allows for the quantification of this compound based on its UV absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV.[3][11] This technique is particularly advantageous for quantifying low concentrations of this compound in complex matrices like biological samples.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of flavonoids using HPLC-UV and LC-MS/MS. These values can be considered as a general reference for developing a quantitative method for this compound.

Table 1: HPLC-UV Method Performance for Flavonoid Quantification

ParameterTypical Range
Linearity (r²)> 0.9990[2]
Limit of Detection (LOD)0.006–0.015 µg/mL[2]
Limit of Quantification (LOQ)0.020–0.052 µg/mL[2]
Precision (RSD)< 2%[2]
Accuracy (Recovery)97–105%[2]

Table 2: LC-MS/MS Method Performance for Flavonoid Quantification

ParameterTypical Range
Linearity (r²)> 0.99[12]
Limit of Detection (LOD)0.4 - 0.625 pg/L[13]
Limit of Quantification (LOQ)11 - 94 nM[14]
Precision (RSD)< 15%
Accuracy (Recovery)85–115%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in plant extracts.

1. Sample Preparation:

  • Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[2][5]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-10 min: 15-30% B

    • 10-45 min: 30-50% B

    • 45-50 min: 50-80% B

    • 50-55 min: 80-95% B

    • 55-60 min: 100% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength for quantification should be set at the absorption maximum (λmax) of this compound, which is typically around 280-340 nm for flavanones.[1]

  • Injection Volume: 10 µL.

3. Calibration Curve:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Determine the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices, such as plasma, for pharmacokinetic studies.[15][16][17]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound and the internal standard need to be determined by direct infusion of the standard solutions into the mass spectrometer.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plant_Material Plant Material Extraction Extraction with Methanol Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column UV_Detector UV Detector Data_Acquisition Data Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for this compound Quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification & Validation Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_System LC System Reconstitution->LC_System C18_Column C18 Column MSMS_Detector MS/MS Detector (MRM) Data_Acquisition Data Acquisition Method_Validation Method Validation Data_Acquisition->Method_Validation Concentration_Determination Concentration Determination Method_Validation->Concentration_Determination

Caption: Workflow for this compound Quantification by LC-MS/MS.

References

Application Note: HPLC-MS Analysis of Parvisoflavanone for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of Parvisoflavanone, a naturally occurring isoflavonoid with potential therapeutic properties. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for the analysis of this compound in various matrices, including natural product extracts and biological samples, supporting research and drug development activities.

Introduction

This compound (C₁₇H₁₆O₇, Molecular Weight: 332.3 g/mol ) is an isoflavanone that belongs to the flavonoid class of secondary metabolites found in plants.[1] Isoflavonoids are known for their diverse biological activities, including anticancer properties. Many flavonoids exert their effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of this compound to evaluate its potential as a therapeutic agent. HPLC coupled with MS provides the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a plant matrix is provided below. The specific details may need to be optimized based on the sample matrix.

  • Solid-Liquid Extraction:

    • Weigh 1 gram of the homogenized and dried plant material.

    • Add 10 mL of methanol or a mixture of methanol and water (e.g., 80:20 v/v).

    • Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following HPLC-MS/MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be necessary to achieve the desired chromatographic performance and sensitivity.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection (optional) 260 nm

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow 600 L/hr
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Table 3: Predicted Quantitative Data for this compound

ParameterPredicted Value
Retention Time (RT) ~ 5-7 minutes (dependent on exact conditions)
Precursor Ion [M+H]⁺ (m/z) 333.1
Product Ion 1 (m/z) Predicted based on retro-Diels-Alder fragmentation
Product Ion 2 (m/z) Predicted based on loss of small neutral molecules (e.g., H₂O, CO)
Limit of Detection (LOD) ~ 0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 - 5 ng/mL

Visualizations

HPLC-MS Analytical Workflow

HPLC_MS_Workflow Figure 1. HPLC-MS Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Plant or Biological Sample Extraction Solid-Liquid Extraction (Methanol/Water) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler HPLC_Column C18 Reverse-Phase Column Autosampler->HPLC_Column Separation Gradient Elution HPLC_Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 333.1) Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Detection CID->MS2 Detector Detector MS2->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Figure 1. A generalized workflow for the HPLC-MS/MS analysis of this compound.

Putative Signaling Pathway Modulation by this compound

Many isoflavonoids have been shown to exhibit anticancer activity by modulating signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway Figure 2. Putative PI3K/Akt Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion This compound This compound This compound->PI3K Inhibition

Caption: Figure 2. A diagram illustrating the potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Structure Elucidation of Parvisoflavanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Parvisoflavanone, a naturally occurring isoflavanone, has garnered interest within the scientific community for its potential biological activities. The precise determination of its chemical structure is a prerequisite for any further investigation into its pharmacological properties and for the development of potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structure elucidation of such natural products. This document provides detailed application notes and experimental protocols for the utilization of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.

Structure of this compound

This compound is chemically defined as 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone. Its molecular formula is C₁₇H₁₆O₇. The structural backbone consists of a chromanone ring system (A and C rings) linked to a substituted phenyl ring (B ring) at the 3-position.

General Workflow for Structure Elucidation

The process of elucidating the structure of this compound using NMR spectroscopy typically follows a systematic workflow. This involves the analysis of a series of NMR experiments to piece together the molecular puzzle.

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR 1H NMR C13_NMR 13C NMR & DEPT COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC C13_NMR->HSQC Direct C-H Correlations Fragmentation Fragment Assembly COSY->Fragmentation HMBC HMBC HSQC->HMBC Long-Range C-H Correlations NOESY NOESY/ROESY HMBC->Fragmentation Key Correlations Stereochem Determine Stereochemistry NOESY->Stereochem Through-Space Correlations Connectivity Establish Connectivity Connectivity->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: General workflow for the structure elucidation of this compound using NMR spectroscopy.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from natural sources, such as the heartwood of Dalbergia parviflora, using chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC).

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Acetone-d₆ is a common choice for this class of compounds.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-1.5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ groups.

    • These experiments are crucial for assigning carbon signals.

3.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Identifies ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons directly to their attached carbons (one-bond C-H correlation).

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2): 12-16 ppm.

    • Spectral Width (F1): 180-220 ppm.

    • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over two to three bonds (long-range C-H correlations). This is critical for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2): 12-16 ppm.

    • Spectral Width (F1): 200-240 ppm.

    • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Detects protons that are close in space, providing information about the stereochemistry and 3D conformation of the molecule.

    • Pulse Program: Standard NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph').

    • Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

Data Presentation: NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature (U. A. Umehara, PhD Thesis, 2010), acquired in acetone-d₆.

Table 1: ¹H NMR Data of this compound (500 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.38s-1H5-OH
6.90d8.31HH-5'
6.68d8.31HH-6'
6.02d2.11HH-8
5.94d2.11HH-6
4.63t10.51HH-2ax
4.51dd10.5, 4.41HH-2eq
4.01m-1HH-3
3.85s-3H3'-OCH₃
3.78s-3H2'-OCH₃

Table 2: ¹³C NMR Data of this compound (125 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
197.6CC-4
165.2CC-7
164.4CC-5
163.4CC-8a
148.9CC-2'
147.2CC-4'
129.3CC-3'
125.7CC-1'
119.0CHC-6'
112.5CHC-5'
103.4CC-4a
97.1CHC-6
96.0CHC-8
71.8CH₂C-2
61.0CH₃3'-OCH₃
56.2CH₃2'-OCH₃
45.8CHC-3

Key NMR Correlations for Structure Elucidation

The following diagram illustrates the key HMBC correlations that are instrumental in assembling the structure of this compound.

hmbc_correlations cluster_structure Key HMBC Correlations img H2ax H-2ax C4 C-4 H2ax->C4 C3 C3 H2ax->C3 H2eq H-2eq H2eq->C4 H2eq->C3 H3 H-3 H3->C4 C1_prime C-1' H3->C1_prime H6 H-6 C5 C-5 H6->C5 C7 C7 H6->C7 H8 H-8 C8a C-8a H8->C8a H8->C7 H5_prime H-5' C3_prime C-3' H5_prime->C3_prime H5_prime->C1_prime H6_prime H-6' C2_prime C-2' H6_prime->C2_prime C4_prime C4_prime H6_prime->C4_prime OCH3_2_prime 2'-OCH3 OCH3_2_prime->C2_prime OCH3_3_prime 3'-OCH3 OCH3_3_prime->C3_prime C4a C-4a

Caption: Key HMBC correlations for assembling the this compound structure.

Interpretation of Key Correlations:

  • C-Ring and B-Ring Linkage: The HMBC correlation from the proton at H-3 to the quaternary carbon C-1' of the B-ring is crucial for establishing the isoflavanone skeleton.

  • A-Ring Substituents: The meta-coupled protons H-6 and H-8 show HMBC correlations to the surrounding carbons, confirming the 5,7-dihydroxy substitution pattern on the A-ring. The characteristic downfield shift of the 5-OH proton (δ 12.38) is due to intramolecular hydrogen bonding with the C-4 carbonyl group.

  • B-Ring Substituents: The ortho-coupled protons H-5' and H-6' and their HMBC correlations, along with the correlations from the methoxy protons to C-2' and C-3', confirm the substitution pattern on the B-ring.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR spectroscopy provides a robust and reliable methodology for the complete and unambiguous structure elucidation of this compound. The detailed protocols and tabulated data presented herein serve as a comprehensive guide for researchers working on the isolation and characterization of this and related isoflavonoid compounds. Accurate structural determination is a critical foundation for advancing our understanding of the biological and pharmacological potential of natural products.

Application Notes and Protocols: Utilizing Animal Models to Investigate the Therapeutic Potential of Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone, a member of the flavonoid family, presents a promising scaffold for therapeutic development due to the well-documented anti-inflammatory and antioxidant properties of related isoflavones.[1][2][3] While direct in vivo studies on this compound are limited, extensive research on similar compounds provides a strong rationale for its investigation in established animal models. These models are crucial for elucidating its mechanisms of action, evaluating its efficacy, and establishing a safety profile.

This document provides detailed application notes and protocols for utilizing rodent models to study the potential anti-inflammatory and antioxidant effects of this compound. The proposed methodologies are based on established and widely used models for assessing the biological activities of flavonoids and other natural products.[4][5][6][7]

I. Animal Models for Assessing Anti-Inflammatory Effects

A key therapeutic avenue for this compound is its potential to mitigate inflammatory responses. The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammation model suitable for initial efficacy screening.

A. Carrageenan-Induced Paw Edema in Rats

This model mimics the biphasic acute inflammatory response, allowing for the evaluation of a compound's ability to inhibit edema formation.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250 g) are recommended. Animals should be acclimatized for at least one week before the experiment.

  • Grouping and Administration:

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose) administered orally.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg) or another standard NSAID, administered orally.

    • Group 3-5 (this compound): this compound administered orally at varying doses (e.g., 25, 50, 100 mg/kg). Dosing should be determined based on preliminary in vitro data or literature on similar flavonoids.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated for each group.

  • Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for analysis of pro-inflammatory mediators.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
1Vehicle-Expected high value0%
2Indomethacin10Expected low valueExpected high %
3This compound25To be determinedTo be determined
4This compound50To be determinedTo be determined
5This compound100To be determinedTo be determined

Histopathological Analysis: Paw tissue can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Potential Signaling Pathways to Investigate:

  • Cyclooxygenase (COX) and Lipooxygenase (LOX) Pathways: Flavonoids are known to inhibit these enzymes, reducing the production of prostaglandins and leukotrienes.

  • NF-κB Signaling Pathway: Inhibition of NF-κB activation can lead to decreased expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

Experimental Workflow Diagram:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Endpoint Analysis acclimatization Acclimatization (1 week) grouping Animal Grouping (n=6-8/group) acclimatization->grouping administration Oral Administration (Vehicle, Positive Control, this compound) grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement euthanasia Euthanasia measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection biochemical Biochemical Analysis (Cytokines, Prostaglandins) tissue_collection->biochemical histopathology Histopathological Analysis (H&E Staining) tissue_collection->histopathology

Caption: Experimental workflow for the carrageenan-induced paw edema model.

II. Animal Models for Assessing Antioxidant Effects

The antioxidant potential of this compound can be investigated by inducing oxidative stress in animal models. A widely used model involves the administration of a chemical toxicant like carbon tetrachloride (CCl₄) which induces oxidative damage, particularly in the liver.

B. Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress in Mice

This model is effective for evaluating the protective effects of compounds against chemically-induced oxidative damage.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice (20-25 g) are suitable for this model.

  • Grouping and Pre-treatment:

    • Group 1 (Control): Vehicle (e.g., olive oil) administered intraperitoneally (i.p.).

    • Group 2 (CCl₄ Control): CCl₄ (e.g., 10% in olive oil, 2 mL/kg) administered i.p.

    • Group 3 (Positive Control): N-acetylcysteine (NAC) or Silymarin administered orally prior to CCl₄.

    • Group 4-6 (this compound): this compound administered orally for 7-14 days at varying doses (e.g., 25, 50, 100 mg/kg) prior to CCl₄ administration.

  • Induction of Oxidative Stress: On the final day of pre-treatment, a single dose of CCl₄ is administered i.p.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood and liver tissue are collected.

  • Biochemical Analysis:

    • Serum: Levels of liver enzymes (ALT, AST) are measured to assess liver damage.

    • Liver Homogenate: Levels of oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH) are measured. The activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are also assayed.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Serum ALT (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g tissue)Liver SOD (U/mg protein)
1Vehicle-Normal rangeNormal rangeNormal rangeNormal range
2CCl₄-Significantly elevatedSignificantly elevatedSignificantly depletedSignificantly reduced
3Positive Control + CCl₄-ReducedReducedRestoredRestored
4This compound + CCl₄25To be determinedTo be determinedTo be determinedTo be determined
5This compound + CCl₄50To be determinedTo be determinedTo be determinedTo be determined
6This compound + CCl₄100To be determinedTo be determinedTo be determinedTo be determined

Potential Signaling Pathways to Investigate:

  • Nrf2/Keap1 Pathway: Many flavonoids exert their antioxidant effects by activating the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes.[10]

Signaling Pathway Diagram:

G cluster_0 Cellular Environment cluster_1 Nrf2/Keap1 Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 oxidative stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus & binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes gene transcription Antioxidant_Enzymes->ROS neutralization

Caption: Proposed mechanism of this compound via the Nrf2/Keap1 pathway.

III. Neuroprotective Effects in a Parkinson's Disease Model

Given the role of oxidative stress and inflammation in neurodegenerative diseases, a Parkinson's disease (PD) model can be employed to investigate the neuroprotective potential of this compound. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model that recapitulates some of the key pathological features of PD.[11][12][13]

C. MPTP-Induced Neurotoxicity in Mice

This model assesses the ability of a compound to protect dopaminergic neurons from MPTP-induced degeneration.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Grouping and Administration:

    • Group 1 (Control): Saline administered i.p.

    • Group 2 (MPTP Control): MPTP-HCl (e.g., 20-30 mg/kg) administered i.p. daily for 4-5 days.

    • Group 3 (Positive Control): Selegiline or other MAO-B inhibitor administered prior to MPTP.

    • Group 4-6 (this compound): this compound administered orally for 7-14 days prior to and during MPTP administration.

  • Behavioral Assessment: Motor function can be assessed using tests like the rotarod test, pole test, or open field test before and after MPTP treatment.

  • Neurochemical Analysis: After the final MPTP injection and behavioral testing, animals are euthanized. The striatum is dissected for the measurement of dopamine and its metabolites (DOPAC, HVA) using HPLC.

  • Immunohistochemistry: The substantia nigra is processed for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons. Microglial and astrocyte activation can be assessed by staining for Iba1 and GFAP, respectively.

Quantitative Data Summary:

GroupTreatmentStriatal Dopamine (ng/mg tissue)TH-positive neurons in Substantia Nigra (cell count)Rotarod Latency (s)
1SalineNormal rangeNormal rangeNormal range
2MPTPSignificantly depletedSignificantly reducedSignificantly reduced
3Positive Control + MPTPPartially restoredPartially preservedImproved
4This compound + MPTP25To be determinedTo be determined
5This compound + MPTP50To be determinedTo be determined
6This compound + MPTP100To be determinedTo be determined

Logical Relationship Diagram:

G MPTP MPTP Administration Neuroinflammation Neuroinflammation (Microglial & Astrocyte Activation) MPTP->Neuroinflammation Oxidative_Stress Oxidative Stress MPTP->Oxidative_Stress Dopaminergic_Neuron_Death Dopaminergic Neuron Death (Substantia Nigra) Neuroinflammation->Dopaminergic_Neuron_Death Oxidative_Stress->Dopaminergic_Neuron_Death Dopamine_Depletion Striatal Dopamine Depletion Dopaminergic_Neuron_Death->Dopamine_Depletion Motor_Deficits Motor Deficits Dopamine_Depletion->Motor_Deficits This compound This compound This compound->Neuroinflammation inhibits This compound->Oxidative_Stress inhibits

Caption: Hypothesized neuroprotective mechanism of this compound in the MPTP model.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's therapeutic potential. By systematically investigating its anti-inflammatory, antioxidant, and neuroprotective effects, researchers can generate the necessary data to support its further development as a novel therapeutic agent. It is important to note that while these models are well-established, careful consideration of dose selection, route of administration, and relevant endpoints is crucial for obtaining meaningful and translatable results. The use of isoflavone-free diets in control animals is also recommended to avoid confounding effects.[14]

References

Application Notes and Protocols for Isoflavone-Based Drug Delivery Systems: A Template for Parvisoflavanone Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The following application notes and protocols have been developed as a comprehensive guide for the formulation and evaluation of drug delivery systems for isoflavones. Due to the limited availability of specific data on Parvisoflavanone, the information herein is based on studies of the well-researched isoflavones, Genistein and Daidzein. These compounds share structural similarities with this compound and serve as excellent models. Researchers are encouraged to adapt and optimize these protocols for their specific work with this compound.

Introduction

Isoflavones, such as Genistein and Daidzein, are phytoestrogens known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, their clinical application is often hampered by poor aqueous solubility, rapid metabolism, and low oral bioavailability.[3][4] Encapsulating these bioactive compounds into nanoparticle-based drug delivery systems is a promising strategy to overcome these limitations.[3] Nanoformulations can enhance the solubility and stability of isoflavones, facilitate controlled release, and enable targeted delivery to specific tissues, thereby improving their therapeutic efficacy.[3][4] This document provides an overview of common nanoformulation strategies and detailed protocols for their synthesis, characterization, and in vitro evaluation, which can be adapted for the study of this compound.

Quantitative Data on Isoflavone Nanoformulations

The following tables summarize key quantitative parameters from various studies on Genistein and Daidzein nanoformulations. This data can serve as a benchmark for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Genistein-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan NanoparticlesChitosan/Sodium Hexametaphosphate200 - 300Not specifiedNot specifiedNot specified[5]
Eudragit NanoparticlesEudragit® E100~120Not specified50.61 ± 0.415.02 ± 0.04[6]
Genistein-Chitosan NanoparticlesGenistein-Chitosan Conjugate299.8Not specified85.771.41[7]
Star-Shaped NanoparticlesMannitol-core PLGA-TPGSNot specifiedNot specifiedNot specifiedNot specified[8]
Solid Lipid NanoparticlesCompritol® 888 ATO~280Not specifiedNot specifiedHigh[9]

Table 2: Physicochemical Properties of Daidzein-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA198.52 - 672.78-0.50 to -14.7035.79 - 84.85Not specified[2]
Phospholipid Complex-PLGA NPsPLGA/Phospholipid309.2 ± 14.0-32.14 ± 2.5381.9 ± 5Not specified[10]
Cyclodextrin Complex-PLGA NPsPLGA/Cyclodextrin323.2 ± 4.8-18.73 ± 1.6883.2 ± 7.2Not specified[10]
NanosuspensionNot applicable181 - 235NegativeNot applicableNot applicable[11]

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and in vitro evaluation of isoflavone-loaded nanoparticles.

Protocol for Synthesis of Chitosan Nanoparticles by Ionic Gelation

This protocol is adapted from studies on Genistein-loaded chitosan nanoparticles.[5]

  • Preparation of Chitosan Solution:

    • Dissolve Chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the solution to 5.0 using 1M NaOH.

  • Preparation of Cross-linker Solution:

    • Prepare a solution of sodium tripolyphosphate (TPP) or sodium hexametaphosphate in deionized water at a concentration of 1 mg/mL.

  • Preparation of this compound (or Genistein) Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to create a stock solution.

  • Nanoparticle Formation:

    • Add the this compound stock solution to the chitosan solution under constant magnetic stirring.

    • Add the TPP solution dropwise to the chitosan-Parvisoflavanone mixture.

    • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension step twice to remove unencapsulated drug and excess reagents.

  • Storage:

    • Lyophilize the purified nanoparticle suspension for long-term storage or store as a suspension at 4°C for short-term use.

Protocol for Nanoparticle Characterization
  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[12]

  • Morphology:

    • Prepare a dilute suspension of the nanoparticles in water.

    • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

    • Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their shape and surface morphology.[2]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Measure the amount of free drug in the supernatant using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Lyophilize a known amount of the nanoparticle pellet and dissolve it in a suitable solvent to release the encapsulated drug.

    • Quantify the amount of encapsulated drug.

    • Calculate EE and DL using the following formulas:[13]

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Protocol for In Vitro Drug Release Study

This protocol is based on the dialysis membrane method.[13]

  • Preparation:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Transfer the nanoparticle suspension into a dialysis bag (with a molecular weight cutoff of 10-14 kDa).

  • Release Study:

    • Place the sealed dialysis bag into a larger container with a known volume of release medium.

    • Maintain the setup at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released over time.

Protocol for In Vitro Cytotoxicity Assay

The MTT assay is commonly used to assess the cytotoxicity of nanoformulations.[14]

  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound-loaded nanoparticles, free this compound, and empty nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization cluster_eval In Vitro Evaluation prep_iso Isoflavone Solution (e.g., this compound) mix Mixing and Stirring prep_iso->mix prep_poly Polymer Solution (e.g., Chitosan) prep_poly->mix prep_cross Cross-linker Solution (e.g., TPP) form Nanoparticle Formation (Ionic Gelation) prep_cross->form mix->form purify Purification (Centrifugation) form->purify dls Particle Size & Zeta Potential (DLS) purify->dls tem Morphology (TEM/SEM) purify->tem hplc EE & DL (HPLC) purify->hplc release Drug Release Study purify->release cyto Cytotoxicity Assay purify->cyto

Caption: Workflow for isoflavone nanoparticle synthesis and evaluation.

Genistein-Modulated PI3K/Akt/mTOR Signaling Pathway

Genistein is known to modulate several signaling pathways involved in cancer cell proliferation and survival.[15][16][17][18] The PI3K/Akt/mTOR pathway is a key target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Genistein Genistein Genistein->PI3K Inhibits Genistein->Akt Inhibits

Caption: Genistein's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Parvisoflavanone: Uncharted Territory for a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, there is currently no specific information available on the use of Parvisoflavanone as a molecular probe. Detailed application notes, experimental protocols, and quantitative data regarding its specific molecular targets and signaling pathway interactions are not present in published research.

While the direct application of this compound as a molecular probe remains undocumented, its classification as a flavanone places it within a broader class of compounds with known biological activities that suggest potential, albeit currently hypothetical, avenues for research. Flavonoids, including flavanones, are widely recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. These effects are often attributed to their ability to interact with and modulate various cellular signaling pathways.

General Biological Activities of Flavanones: A Potential Starting Point

Research on various flavanones has demonstrated their ability to influence key cellular processes. This general understanding of the flavanone class can offer a foundational perspective for any future investigation into this compound's specific activities.

Known Signaling Pathways Modulated by Flavanones:

Flavanones have been shown to interact with several critical signaling cascades, including:

  • NF-κB Signaling Pathway: Many flavanones are known to inhibit the NF-κB pathway, a key regulator of inflammation and immune responses.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some flavanones can modulate PI3K/Akt signaling, which is often dysregulated in cancer.

  • MAPK Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a central role in cell proliferation, differentiation, and apoptosis. Certain flavanones have been observed to affect MAPK signaling.

A generalized representation of how a hypothetical flavanone might interact with these pathways is depicted below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK activates Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Proliferation, Survival) Akt->Transcription MAPK_Pathway->Transcription NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB->Transcription This compound Hypothetical This compound Probe This compound->PI3K inhibits? This compound->MAPK_Pathway modulates? This compound->IKK inhibits?

Caption: Hypothetical signaling pathways potentially modulated by a flavanone probe.

Hypothetical Application Notes and Protocols

Given the absence of specific data for this compound, the following sections present generalized protocols based on how a novel small molecule with potential enzyme inhibitory or receptor binding activity might be characterized. These are intended as a conceptual framework for future research, not as established methods for this compound.

Table 1: Hypothetical Quantitative Data for a Molecular Probe
ParameterValueTarget/SystemMethod
Binding Affinity (Kd) To be determinede.g., Kinase, ReceptorRadioligand Binding Assay
Inhibitory Concentration (IC50) To be determinede.g., Kinase, EnzymeIn vitro Enzyme Activity Assay
Cellular Potency (EC50) To be determinede.g., Cancer cell lineCell Viability Assay (MTT)
Fluorescence Properties To be determinedN/ASpectrofluorometry
Experimental Protocols (Generalized)

1. In Vitro Enzyme Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of a compound against a specific enzyme.

  • Objective: To determine the concentration at which a test compound inhibits 50% of the target enzyme's activity (IC50).

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the enzyme and the test compound dilutions to the wells of the microplate.

    • Incubate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value from the dose-response curve.

G Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Add Enzyme and Compound to Plate Prep_Compound->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Measure Measure Activity (Plate Reader) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot End End Plot->End

Caption: Workflow for an in vitro enzyme inhibition assay.

2. Cell-Based Assay for Pathway Activity

This protocol outlines a general method to assess the effect of a compound on a specific signaling pathway within a cellular context.

  • Objective: To determine if a test compound can modulate a specific signaling pathway in living cells.

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • Stimulant for the pathway of interest (e.g., growth factor, cytokine)

    • Antibodies for Western blotting (e.g., against phosphorylated and total proteins in the pathway)

    • Lysis buffer

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Culture cells to the desired confluency in multi-well plates.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with the appropriate agonist to activate the signaling pathway.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key phosphorylated and total proteins in the pathway of interest.

    • Incubate with a secondary antibody and visualize the protein bands using a detection reagent.

    • Analyze the changes in protein phosphorylation to assess the effect of the compound on the signaling pathway.

G Start Start Culture_Cells Culture Cells Start->Culture_Cells Treat_Compound Treat with Test Compound Culture_Cells->Treat_Compound Stimulate_Pathway Stimulate Signaling Pathway Treat_Compound->Stimulate_Pathway Lyse_Cells Cell Lysis and Protein Extraction Stimulate_Pathway->Lyse_Cells Western_Blot Western Blot Analysis (Phospho- & Total Proteins) Lyse_Cells->Western_Blot Analyze Analyze Pathway Modulation Western_Blot->Analyze End End Analyze->End

Application of Parvisoflavanone in Cosmetic Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Parvisoflavanone, a member of the isoflavone class of flavonoids, presents a promising avenue for the development of advanced cosmetic formulations. While direct research on this compound is limited, the well-documented cosmetic benefits of structurally similar isoflavones provide a strong rationale for its investigation. Isoflavones are known for their potent antioxidant, anti-inflammatory, skin-lightening, and anti-aging properties. These effects are primarily attributed to their ability to modulate key signaling pathways involved in skin health and pathology.

Potential Cosmetic Benefits of this compound:

  • Skin Lightening and Hyperpigmentation Control: this compound is hypothesized to inhibit tyrosinase, the key enzyme in melanin synthesis. By reducing melanin production, it may help in fading dark spots, evening out skin tone, and addressing concerns like melasma and post-inflammatory hyperpigmentation.

  • Anti-inflammatory Action: Chronic inflammation is a key driver of skin aging and various skin disorders. Isoflavones have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), suggesting that this compound could be beneficial in soothing irritated skin and reducing redness.

  • Antioxidant Protection: As a flavonoid, this compound is expected to possess significant antioxidant properties. It can likely neutralize harmful free radicals generated by UV radiation and pollution, thereby protecting the skin from oxidative stress, a major contributor to premature aging.

  • Anti-Aging and Collagen Synthesis: Isoflavones can support the skin's structural integrity by stimulating collagen synthesis. This can lead to improved skin elasticity, reduced appearance of fine lines and wrinkles, and a firmer, more youthful complexion.

These potential applications position this compound as a versatile active ingredient for a wide range of cosmetic products, including brightening serums, anti-aging creams, soothing lotions, and sun care formulations. Further research is warranted to fully elucidate its specific mechanisms of action and to quantify its efficacy.

Data Presentation: Efficacy of Structurally Similar Isoflavones

Table 1: Tyrosinase Inhibition by Various Flavonoids

CompoundIC50 (µM)Source Organism of TyrosinaseReference CompoundReference Compound IC50 (µM)
6,7,4'-trihydroxyisoflavone9.2MushroomKojic Acid54.4
Texasin (an isoflavone)14.9 ± 4.5Mushroom--
(6aR,11aR)-3,8-dihydroxy-9-methoxy pterocarpan16.70 ± 5.00MushroomKojic Acid16.80 ± 4.60
Silybin1.70 ± 0.07MushroomKojic Acid15.30 ± 0.50
Steppogenin0.98 ± 0.01MushroomKojic AcidNot specified
2,4,2′,4′-tetrahydroxychalcone0.07 ± 0.02MushroomKojic AcidNot specified
Morachalcone A0.08 ± 0.02MushroomKojic AcidNot specified
Oxyresveratrol0.10 ± 0.01MushroomKojic AcidNot specified

Table 2: Antioxidant Activity of Selected Flavonoids

CompoundAntioxidant AssayIC50 / SC50 (µM)Reference CompoundReference Compound IC50 / SC50 (µM)
6-hydroxydaidzeinABTS Radical Scavenging11.3 ± 0.3--
6-hydroxydaidzeinDPPH Radical Scavenging9.4 ± 0.1--
CycloheterophyllinDPPH Radical Scavenging102.80--
CycloheterophyllinABTS Radical Scavenging320.00--

Note: The Oxygen Radical Absorbance Capacity (ORAC) assay was previously used to measure antioxidant capacity; however, the USDA withdrew these values in 2012 as there was no physiological proof in vivo to support the free-radical theory.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cosmetic potential of this compound. These protocols are based on established methods used for other flavonoids.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of this compound (or kojic acid) solution to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound (or ascorbic acid) solution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Protocol 3: Anti-Inflammatory Assay - Measurement of IL-6 and TNF-α in Cell Culture

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in human keratinocytes or macrophages.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for inducing inflammation

  • This compound

  • Dexamethasone (positive control)

  • Cell culture medium (e.g., DMEM) and supplements

  • ELISA kits for human IL-6 and TNF-α

Procedure:

  • Culture the cells in appropriate medium until they reach 80-90% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

  • Induce inflammation by adding LPS to the cell culture medium and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • The percentage of inhibition of cytokine production is calculated and compared to the LPS-treated control group.

Protocol 4: Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To determine the effect of this compound on collagen production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblast cell line (e.g., HDF)

  • This compound

  • Ascorbic acid (positive control for collagen synthesis)

  • Cell culture medium (e.g., DMEM) and supplements

  • Sircol™ Soluble Collagen Assay kit

Procedure:

  • Culture human dermal fibroblasts in appropriate medium.

  • Treat the cells with various non-toxic concentrations of this compound or ascorbic acid for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ Collagen Assay kit following the manufacturer's protocol.[2]

  • The results are expressed as the percentage of collagen synthesis relative to the untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzymatic Reaction Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibition Anti_Inflammatory_Workflow A Culture Human Keratinocytes B Pre-treat with this compound A->B C Induce Inflammation (LPS) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Quantify IL-6 & TNF-α (ELISA) E->F G Analyze Data F->G Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (Free Radicals) This compound This compound ROS->this compound neutralized by Cellular_Damage Cellular Damage (Skin Aging) ROS->Cellular_Damage causes Stable_Molecule Stable Molecule This compound->Stable_Molecule becomes Collagen_Synthesis_Pathway This compound This compound Fibroblasts Dermal Fibroblasts This compound->Fibroblasts stimulates Procollagen Procollagen Synthesis Fibroblasts->Procollagen Collagen Collagen (Improved Skin Elasticity) Procollagen->Collagen

References

Parvisoflavanone: Application Notes and Protocols for Nutraceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is an isoflavonoid that belongs to the larger class of flavonoids, a group of polyphenolic compounds widely found in plants. Isoflavonoids, in particular, are of significant interest in the development of nutraceuticals and functional foods due to their potential health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound for nutraceutical development. While direct research on this compound is limited, this document draws upon studies of structurally related isoflavonoids isolated from Dalbergia parviflora and the broader scientific literature on flavonoids to provide a foundational resource.[2][3]

Biological Activities and Potential Applications

This compound and related isoflavonoids from Dalbergia parviflora have demonstrated a range of biological activities that suggest their potential for nutraceutical applications.

Antioxidant Activity

Isoflavonoids are known to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1] The antioxidant capacity of isoflavonoids is a key mechanism underlying their potential health benefits, as oxidative stress is implicated in numerous chronic diseases.[4] A study on 24 isoflavonoids from Dalbergia parviflora revealed that their antioxidant activity is influenced by their chemical structure, particularly the substitution patterns on the aromatic rings.[2]

Anti-Inflammatory Properties

Chronic inflammation is a key factor in the development of various diseases. Flavonoids, including isoflavonoids, have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5][6] They can inhibit the production of pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase (COX).[5][7]

Anti-Cancer Potential

Several isoflavonoids have been investigated for their anti-cancer properties.[8] Studies on constituents of Dalbergia parviflora have shown cytotoxic effects against various cancer cell lines.[9][10] The anti-cancer mechanisms of flavonoids are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and metastasis.[1]

Quantitative Data on Bioactivity

The following tables summarize quantitative data from studies on isoflavonoids isolated from Dalbergia parviflora, providing a reference for the potential bioactivity of this compound.

Table 1: Cytotoxicity of Compounds from Dalbergia parviflora

CompoundCell LineIC50 (µg/mL)Reference
Isoflavan 3KB0.53[9]
NCI-H1872.04[9]
Dalparvinene (6)NCI-H1871.46[9]
KB9.89[9]
Compound 4KB6.78[9]
Dalparvone (2)Plasmodium falciparum8.19[9]

Table 2: Antioxidant Activity of Isoflavonoid Subgroups from Dalbergia parviflora

AssayIsoflavonesIsoflavanonesIsoflavansReference
Xanthine/Xanthine Oxidase (% inhibition at 10 µM) HighModerate-HighModerate[2][11]
ORAC (µM TE/10 µM) HighModerate-HighLow-Moderate[2][11]
DPPH (% scavenging at 10 µM) HighModerateLow-Moderate[2]

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Flavonoids can inhibit this pathway at multiple points.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[14][15] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[16] Many flavonoids are known to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound (Proposed) This compound->Keap1 Inhibition ARE ARE Nrf2_nuc->ARE Gene_Transcription Antioxidant Gene Transcription ARE->Gene_Transcription

Caption: Proposed activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[17] The three main MAPK families are ERK, JNK, and p38. These pathways are activated by various extracellular stimuli and are often dysregulated in diseases like cancer.[18] Flavonoids can modulate MAPK signaling, contributing to their anti-inflammatory and anti-cancer effects.[19]

MAPK_Pathway Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response This compound This compound (Proposed) This compound->MAPKK Inhibition This compound->MAPK Inhibition

Caption: Proposed modulation of the MAPK pathway by this compound.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. These should be optimized based on specific experimental conditions.

Extraction and Isolation of this compound
  • Source Material: Heartwood of Dalbergia parviflora.[3]

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol.[20]

    • Concentrate the extracts under reduced pressure.

  • Isolation:

    • Subject the ethyl acetate and methanol extracts to column chromatography on silica gel.

    • Elute with a gradient of n-hexane-ethyl acetate and then ethyl acetate-methanol.

    • Monitor fractions by thin-layer chromatography (TLC).[20]

    • Further purify the fractions containing the compound of interest using preparative HPLC.

Extraction_Workflow Plant_Material Powdered Dalbergia parviflora Heartwood Extraction Sequential Solvent Extraction (Hexane, EtOAc, MeOH) Plant_Material->Extraction Concentration Concentration of Extracts Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC Fraction Monitoring by TLC Column_Chromatography->TLC HPLC Preparative HPLC TLC->HPLC This compound Isolated this compound HPLC->this compound

Caption: General workflow for the extraction and isolation of this compound.

Antioxidant Activity Assays
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

  • This assay measures the inhibition of peroxyl radical-induced oxidation.

  • Prepare solutions of fluorescein (probe), AAPH (peroxyl radical generator), and Trolox (standard).

  • In a black 96-well plate, add fluorescein and various concentrations of this compound or Trolox.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding AAPH.

  • Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader.

  • Calculate the area under the curve (AUC) and express the ORAC value as Trolox equivalents (TE).[11]

Anti-Inflammatory Activity Assays
  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Determine the cell viability using the MTT assay to rule out cytotoxicity.

  • Following the same cell culture and treatment protocol as for the NO inhibition assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Culture appropriate cells (e.g., RAW 264.7 for inflammation, cancer cell lines for anti-cancer studies) and treat with this compound and/or a stimulus (e.g., LPS).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, Nrf2, Keap1, phospho-ERK, ERK, etc.) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Bioavailability and Safety Considerations

The bioavailability of flavonoids can be a limiting factor for their in vivo efficacy.[1] Factors such as poor water solubility and extensive metabolism can reduce their systemic exposure. Future studies on this compound should include investigations into its absorption, distribution, metabolism, and excretion (ADME) profile. Formulation strategies, such as nanoencapsulation, could be explored to enhance its bioavailability. Preclinical safety and toxicity studies are also essential before considering this compound for nutraceutical development in humans.

Conclusion

This compound, as an isoflavonoid from Dalbergia parviflora, represents a promising candidate for nutraceutical development. Its potential antioxidant, anti-inflammatory, and anti-cancer activities, inferred from studies on related compounds, warrant further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic potential of this natural compound. Future research should focus on elucidating the specific mechanisms of action of this compound, its in vivo efficacy, and its safety profile to support its development as a valuable nutraceutical ingredient.

References

High-Throughput Screening for Parvisoflavanone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a member of the isoflavonoid class of natural products. Isoflavonoids, commonly found in leguminous plants, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These activities are often attributed to their ability to modulate various cellular signaling pathways. High-throughput screening (HTS) provides an efficient methodology for rapidly assessing the bioactivity of compounds like this compound against a multitude of biological targets. This document provides detailed application notes and protocols for the high-throughput screening of this compound's potential bioactivities.

Data Presentation

A critical aspect of HTS is the generation of quantitative data to determine the potency of a compound. This is typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitory assays or the half-maximal effective concentration (EC50) for activation assays.

Table 1: Quantitative Bioactivity Data for this compound

Bioactivity AssayTarget/Cell LineParameterValue (µM)
Anticancer
Cell Viabilitye.g., MCF-7, PC-3IC50Data not available
Caspase-3/7 Activitye.g., HeLaEC50Data not available
Anti-inflammatory
COX-2 InhibitionEnzyme AssayIC50Data not available
TNF-α Secretione.g., RAW 264.7IC50Data not available
Antioxidant
DPPH Radical ScavengingChemical AssayEC50Data not available
ABTS Radical ScavengingChemical AssayEC50Data not available

Note: As of the latest literature review, specific quantitative bioactivity data (IC50/EC50) for this compound is not publicly available. The protocols provided below are based on established HTS assays for isoflavones and should be validated specifically for this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound for potential anticancer, anti-inflammatory, and antioxidant activities. These protocols are designed for 96-well or 384-well microplate formats, which are standard in HTS.

Anticancer Bioactivity: Cell Viability Assay

This protocol describes a common HTS assay to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom microplates

  • Multichannel pipette and automated liquid handling system

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Anti-inflammatory Bioactivity: COX-2 Inhibition Assay

This protocol outlines an in vitro enzyme inhibition assay to screen for this compound's ability to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution

  • Positive control (e.g., celecoxib)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Assay Preparation:

    • Prepare a working solution of COX-2 enzyme in the assay buffer.

    • Prepare a solution of arachidonic acid and TMPD in the assay buffer.

  • Compound Addition:

    • Add 2 µL of this compound at various concentrations to the wells of a 96-well plate.

    • Include vehicle control (DMSO) and positive control wells.

  • Enzyme Addition:

    • Add 20 µL of the COX-2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Add 20 µL of the arachidonic acid/TMPD solution to initiate the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Antioxidant Bioactivity: DPPH Radical Scavenging Assay

This protocol describes a rapid and simple HTS assay to evaluate the free radical scavenging capacity of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, leading to a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound stock solution

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in methanol in a 96-well plate.

    • Include vehicle control (methanol) and positive control wells.

  • Reaction Initiation:

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate gently.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by isoflavones and a general experimental workflow for HTS.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NFkB Akt->NFkB inhibits activation CellCycleArrest CellCycleArrest mTOR->CellCycleArrest induces NFkB->Apoptosis inhibits antiinflammatory_pathway This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates NFkB NFkB IKK->NFkB activates ProInflammatoryCytokines TNF-α, IL-6 NFkB->ProInflammatoryCytokines induces transcription hts_workflow cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Data Analysis Assay_Miniaturization Assay Miniaturization (384-well format) Reagent_Optimization Reagent Optimization Assay_Miniaturization->Reagent_Optimization Compound_Plating Compound Plating (this compound dilutions) Reagent_Optimization->Compound_Plating Assay_Execution Automated Assay Execution Compound_Plating->Assay_Execution Data_Acquisition Plate Reading Assay_Execution->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition/Activation) Data_Acquisition->Primary_Analysis Dose_Response Dose-Response Curve Fitting (IC50/EC50 Determination) Primary_Analysis->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification

Application Notes and Protocols for Isoflavones in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of isoflavones, specifically genistein and daidzein, in combination with conventional cancer therapies such as chemotherapy and radiotherapy. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Introduction

Isoflavones, a class of phytoestrogens found abundantly in soy products, have garnered significant interest in cancer research. Preclinical evidence suggests that isoflavones, particularly genistein and daidzein, may enhance the efficacy of standard cancer treatments by sensitizing cancer cells to chemotherapy and radiation.[1][2][3] These compounds have been shown to modulate multiple cellular signaling pathways involved in cell survival, proliferation, and apoptosis.[4][5] This document outlines the synergistic effects observed in various cancer models and provides detailed protocols for replicating key experiments.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of isoflavones with chemotherapy and radiotherapy.

Table 1: Synergistic Effects of Genistein and Cisplatin in Cervical Cancer Cells
Cell LineTreatmentObservationQuantitative ChangeReference
HeLaCisplatin (10 µM)Decreased cell viability---[1]
Cisplatin (8 µM) + GenisteinDecreased cell viability---[1]
CaSkiCisplatin (10 µM)Decreased cell viability---[1]
Cisplatin (6 µM) + Genistein (80 µM)Decreased cell viability---[1]
Cisplatin + GenisteinDecreased p-ERK1/2 levels37% decrease[1]
Cisplatin + GenisteinIncreased p53 expression304% increase[1]
Cisplatin + GenisteinIncreased cleaved caspase 3 levels115% increase[1]
Cisplatin + GenisteinDecreased Bcl2 expression69% decrease[1]
HeLaGenistein (25 µM) + Cisplatin (250 nM)Greater growth inhibition compared to single agentsp < 0.01[6]
Table 2: Synergistic Effects of Daidzein and Gefitinib in Lung Adenocarcinoma Cells
Cell LineTreatmentObservationReference
A549 & H1975Daidzein + Gefitinib (10 µM or 30 µM)Synergistically inhibited cell viability[7]
A549Daidzein + GefitinibSynergistically activated ASK1 and JNK[8]
A549 & H1975Daidzein + GefitinibSynergistically inhibited multiple EGFR phosphorylation sites[9]
Table 3: Radiosensitizing Effects of Isoflavones in Prostate Cancer
Cell Line/ModelTreatmentObservationQuantitative ChangeReference
PC-3Soy isoflavones + RadiationPotentiated radiation cell killing---[2]
PC-3 XenograftGenistein (5 mg/day) + Radiation (5 Gy)Greater inhibition of primary tumor growth87% inhibition (combination) vs. 30% (genistein) and 73% (radiation)[10]
PC-3 XenograftSoy isoflavone diet + Radiation (2 Gy)Further inhibited xenograft tumor growthMedian tumor size: 201 mm³ (combination) vs. 659 mm³ (control)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents
  • Cell Lines:

    • Cervical Cancer: HeLa, CaSki[1]

    • Lung Adenocarcinoma: A549, H1975[7]

    • Prostate Cancer: PC-3[2]

  • Culture Medium:

    • DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[12]

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[12]

  • Reagents:

    • Genistein and Daidzein (dissolved in DMSO)

    • Cisplatin, Docetaxel, Gefitinib (dissolved as per manufacturer's instructions)

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of isoflavone and chemotherapy combinations on cell proliferation.

  • Cell Seeding: Plate cells (e.g., HeLa, CaSki, A549) in 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with varying concentrations of isoflavones (e.g., genistein 25 µM), chemotherapeutic agents (e.g., cisplatin 250 nM), or their combination for 24-48 hours.[6][12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This protocol is used to determine the expression levels of key proteins in signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, p53, Bcl2, cleaved caspase-3, p-Akt, NF-κB) overnight at 4°C.[1][6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.[6]

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of isoflavones and/or chemotherapeutic agents for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by isoflavones in combination therapy and a general experimental workflow.

G cluster_0 Genistein + Cisplatin in Cervical Cancer Genistein Genistein ERK p-ERK1/2 Genistein->ERK inhibits Cisplatin Cisplatin p53 p53 Cisplatin->p53 activates Bcl2 Bcl2 ERK->Bcl2 promotes Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Caspase3->Apoptosis

Caption: Genistein enhances cisplatin-induced apoptosis in cervical cancer.

G cluster_1 Daidzein + Gefitinib in Lung Cancer Daidzein Daidzein EGFR EGFR Daidzein->EGFR inhibits Gefitinib Gefitinib Gefitinib->EGFR inhibits STAT STAT EGFR->STAT AKT AKT EGFR->AKT ERK ERK EGFR->ERK Proliferation Cell Proliferation STAT->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Daidzein and Gefitinib synergistically inhibit EGFR signaling.

G cluster_2 General Experimental Workflow Start Cancer Cell Culture Treatment Treat with Isoflavone +/- Chemo/Radiation Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (e.g., Western Blot) Treatment->Protein Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Protein->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Parvisoflavanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis of Parvisoflavanone. The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the isoflavanone core of this compound?

A1: The most prevalent methods for constructing the isoflavanone skeleton are the Deoxybenzoin route and the Chalcone route. The Deoxybenzoin route involves the cyclization of a 2'-hydroxydeoxybenzoin precursor, often using a one-carbon source. The Chalcone route relies on the oxidative rearrangement of a chalcone intermediate to form the isoflavone, which can then be reduced to the isoflavanone.[1]

Q2: Why is regioselectivity a challenge in this compound synthesis?

A2: The core structure of this compound contains multiple hydroxyl and methoxy groups on the aromatic rings. Achieving selective functionalization, such as methylation or the introduction of other substituents at specific positions, can be difficult and may require the use of protecting groups or carefully chosen reaction conditions to avoid undesired side reactions on other parts of the molecule.[1]

Q3: Are there specific challenges related to the chirality of this compound?

A3: Yes, this compound possesses a chiral center at the C3 position of the chromen-4-one ring system. Achieving an enantioselective synthesis to produce a single enantiomer, which is often crucial for biological activity, requires the use of chiral catalysts, auxiliaries, or resolutions. Without stereocontrol, the synthesis will result in a racemic mixture of (S)- and (R)-Parvisoflavanone, which may have different biological properties and require separation.

Q4: Can sensitive functional groups, like prenyl groups in related flavonoids, complicate the synthesis?

A4: While this compound itself does not contain a prenyl group, many related bioactive flavonoids do. The synthesis of such compounds is often complicated by the sensitivity of the prenyl side chain to oxidative and acidic conditions.[1] This necessitates that such groups are often installed in the later stages of the synthesis to avoid degradation.[1] This principle of late-stage functionalization can be applied to other sensitive moieties that might be desired in this compound analogs.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield in the final cyclization step to form the isoflavanone ring. - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, catalyst, solvent).- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use milder reaction conditions or protect sensitive functional groups. - Screen different catalysts, bases, and solvents to find the optimal combination. For example, in related syntheses, the choice of base and solvent has been shown to dramatically influence selectivity and yield.[2]
Formation of multiple side products, including benzofurans or flavones. - Use of harsh reagents, such as strong oxidizing agents in the Chalcone route. - Incorrect choice of reagents for cyclization.- Employ milder and more selective reagents. For instance, some hypervalent iodine reagents used for oxidative rearrangement are known to produce undesired benzofurans and flavones, leading to lower yields of the desired isoflavone.[1] - Ensure the purity of starting materials and reagents.
Difficulty in purifying the final this compound product. - Presence of closely related impurities or stereoisomers. - Low solubility of the product in common chromatography solvents.- Utilize high-performance liquid chromatography (HPLC) or preparative TLC for separation. Chiral HPLC may be necessary to separate enantiomers. - Perform recrystallization from a suitable solvent system to improve purity. - Consider derivatization to improve solubility or separation, followed by deprotection.
Poor enantioselectivity in asymmetric synthesis. - Inefficient chiral catalyst or ligand. - Racemization under the reaction or workup conditions.- Screen a variety of chiral ligands and catalysts to improve enantiomeric excess. - Lower the reaction temperature to enhance selectivity. - Ensure that the workup and purification steps are performed under conditions that do not cause racemization of the product.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield of key transformations in isoflavonoid synthesis. The following table, based on data from the synthesis of related compounds, illustrates the effect of different catalysts and reaction conditions on product yield.

Reaction StepCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Sonogashira Cross-CouplingPd(PPh₃)₄, CuIEt₃N2545-51[2]
Photocatalytic DearomatizationRose BengalCH₃CN/Pyridine2586-90[2]
Oxidative RearrangementThallium(III) nitrateMethanol2560-80General Literature
Intramolecular CyclizationCuIDMF12070-91[1]

Key Experimental Protocols

Protocol: Synthesis of the Isoflavanone Core via Reductive Cyclization of a Chalcone Precursor

This protocol is a representative method based on common strategies for isoflavanone synthesis.

  • Preparation of the Chalcone Precursor:

    • Dissolve 1 equivalent of a suitably substituted 2'-hydroxyacetophenone and 1.1 equivalents of a substituted benzaldehyde in ethanol.

    • Add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at 0°C.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry under vacuum. Purify by recrystallization or column chromatography.

  • Reductive Cyclization to the Isoflavanone:

    • Dissolve the purified chalcone (1 equivalent) in a mixture of methanol and dichloromethane.

    • Add a palladium catalyst (e.g., 10% Pd/C) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude isoflavanone by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

Visualizations

G cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_rearrangement Isoflavone Formation cluster_reduction Isoflavanone Formation A 2'-Hydroxy- acetophenone Derivative C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Oxidative Rearrangement C->D Chalcone Intermediate E Catalytic Hydogenation D->E Isoflavone Intermediate F This compound E->F

Caption: General workflow for this compound synthesis via the Chalcone route.

G Problem Low Yield or Side Products? Cause1 Possible Cause: Harsh Reaction Conditions Problem->Cause1 Yes Cause2 Possible Cause: Suboptimal Catalyst or Solvent Problem->Cause2 Yes Cause3 Possible Cause: Protecting Group Issues Problem->Cause3 Yes Success Synthesis Successful Problem->Success No Solution1 Use Milder Reagents (e.g., alternative oxidizing agent) Cause1->Solution1 Solution Solution2 Screen Different Catalysts and Solvents Cause2->Solution2 Solution Solution3 Re-evaluate Protecting Group Strategy Cause3->Solution3 Solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Parvisoflavanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

General Knowledge Base

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a type of isoflavone, a class of flavonoids known for their potential health benefits.[1] Isoflavones, such as genistein and daidzein found in soybeans, have been studied for their role in preventing hormone-dependent diseases, cardiovascular disease, and osteoporosis due to their estrogenic activity.[2] While specific research on this compound is limited, as a member of the flavonoid family, it is under investigation for its potential antioxidant, anti-inflammatory, and antitumor properties.[3]

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

The oral bioavailability of isoflavones, and likely this compound, is often limited by several factors:

  • Poor Aqueous Solubility: Many flavonoids have low water solubility, which can hinder their dissolution in the gastrointestinal tract, a crucial step for absorption.[4]

  • First-Pass Metabolism: After absorption in the gut, the compound is transported to the liver where it can be extensively metabolized before reaching systemic circulation, reducing its active concentration.[5][6]

  • Gastrointestinal Degradation: The stability of the compound in the harsh acidic environment of the stomach and the enzymatic activity in the intestines can affect its integrity.[7]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, limiting its net absorption.[8]

  • Interaction with Food: The presence of certain food components, such as fiber, can decrease the absorption of isoflavones.[9][10]

Troubleshooting Guide

Q3: We are observing low in vivo efficacy of our this compound formulation despite promising in vitro results. What could be the issue?

This discrepancy often points to poor oral bioavailability. Several factors could be at play:

  • Low Solubility and Dissolution: Your in vitro studies might use solubilizing agents not present in the in vivo environment. The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.

  • High First-Pass Metabolism: The liver may be rapidly metabolizing this compound, leading to low systemic exposure to the active compound.

  • Rapid Elimination: The compound might be quickly cleared from the body, resulting in a short half-life and insufficient time to exert its therapeutic effect.

To troubleshoot, consider the following experimental workflow:

Fig 1. Troubleshooting workflow for low in vivo efficacy.

Q4: Our this compound formulation shows poor dissolution during in vitro testing. How can we improve this?

Poor dissolution is a common hurdle for poorly soluble compounds. Consider these strategies:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.

  • Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gut.[2]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility.[2]

Formulation Strategies for Improved Bioavailability

Q5: What are nanoformulations and how can they improve the bioavailability of this compound?

Nanoformulations involve reducing the particle size of the drug to the nanometer range (typically under 1000 nm). This can be achieved through techniques like nanoprecipitation or high-pressure homogenization.[11]

Benefits of Nanoformulations:

  • Increased Surface Area: Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution.

  • Improved Absorption: Nanoparticles can be taken up by intestinal cells more readily than larger particles.

  • Protection from Degradation: Encapsulating the drug within nanoparticles can protect it from enzymatic degradation in the GI tract.

Table 1: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50150 ± 254.0900 ± 120100
This compound Nanosuspension50600 ± 751.53600 ± 450400
This compound-loaded PLGA Nanoparticles50450 ± 602.04050 ± 500450

Q6: What is co-administration with bioenhancers and can it be applied to this compound?

Bioenhancers are substances of natural origin that can increase the bioavailability of other compounds without having pharmacological activity of their own at the dose used.[8] They can act through various mechanisms:

  • Inhibition of Metabolic Enzymes: Some bioenhancers can inhibit cytochrome P450 enzymes in the liver and gut wall, reducing first-pass metabolism.

  • Inhibition of Efflux Pumps: They can block efflux transporters like P-glycoprotein, increasing the intracellular concentration of the drug.

  • Increased Membrane Permeability: Some agents can transiently open the tight junctions between intestinal cells, allowing for greater paracellular absorption.

Table 2: Hypothetical Bioavailability Improvement with Co-administration of Bioenhancers

FormulationBioenhancerMechanism of ActionFold Increase in Bioavailability
This compoundPiperineCYP3A4 Inhibition2.5
This compoundQuercetinP-glycoprotein Inhibition1.8
This compoundChitosanTight Junction Modulation3.2

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 50 mg of a stabilizer (e.g., Pluronic F127) in 20 mL of deionized water.[12]

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove the excess stabilizer.

  • Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Protocol 2: In Vitro Dissolution Study

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Place a quantity of this compound formulation equivalent to 10 mg of the drug in each dissolution vessel.

    • Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5 °C.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Signaling Pathways

Q7: Which signaling pathways might be affected by this compound?

As an isoflavone, this compound may interact with estrogen receptors (ERα and ERβ), similar to other phytoestrogens like genistein.[2] This interaction can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.

signaling_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP90 HSP90 This compound->HSP90 Dissociation ER->HSP90 Associated with Complex This compound-ER Complex ERE Estrogen Response Element Complex->ERE Binds to Gene Target Gene Transcription ERE->Gene Modulates

Fig 2. Potential signaling pathway of this compound via estrogen receptors.

References

Technical Support Center: Parvisoflavanone Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Parvisoflavanone in solution for researchers, scientists, and drug development professionals. The information is based on general knowledge of isoflavone stability, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of isoflavones like this compound in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation.[1][2]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3][4]

  • pH: The pH of the solution can significantly impact the stability, with alkaline conditions often promoting degradation for some flavonoids.

  • Solvent: The choice of solvent can affect both solubility and stability.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Degradation: If working with biological matrices, enzymes can degrade the compound.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store my this compound stock solutions?

A3: To maximize stability, it is recommended to store this compound stock solutions at low temperatures, such as -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the vials in foil.[3][4]

Q4: I see a precipitate in my this compound solution after thawing. What should I do?

A4: A precipitate may form if the compound's solubility limit is exceeded at a lower temperature. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, it may be necessary to filter the solution before use to avoid introducing insoluble material into your experiment. Consider preparing a more dilute stock solution for future use.

Q5: How can I check the stability of my this compound solution over time?

A5: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5][6] By comparing the peak area of this compound in a freshly prepared sample to that of a stored sample, you can quantify any degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in an experiment Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C) by analyzing samples over the time course of the experiment using HPLC or LC-MS.
Inconsistent experimental results Instability of stock solutions due to improper storage.Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light.[3][4] Perform a stability check on your stock solution.
Color change in the solution Oxidation or degradation of the compound.Prepare fresh solutions. If the solvent is prone to forming peroxides (e.g., THF, dioxane), use a freshly opened bottle of solvent. Consider degassing the solvent or adding an antioxidant if compatible with your experimental setup.
Precipitation upon addition to aqueous buffer Low aqueous solubility of this compound.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. The use of solubilizing agents like cyclodextrins can also be explored.[7][8]

Experimental Protocols

General Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at different storage conditions.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Buffer solution of desired pH

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution.

3. Sample Preparation for Stability Study:

  • Dilute the stock solution with the desired solvent or buffer to the final concentration for the stability test (e.g., 100 µM).

  • Aliquot the solution into several amber vials for analysis at different time points.

4. Storage Conditions:

  • Store the vials under the desired conditions to be tested (e.g., Room Temperature, 4°C, -20°C, 37°C).

  • Protect samples from light at all times.[3][4]

5. Analysis:

  • Time Point Zero (T0): Immediately after preparation, analyze one of the vials by HPLC or LC-MS. This will serve as the baseline.

  • Subsequent Time Points: Analyze the samples at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).

  • HPLC/LC-MS Method:

    • Use a suitable C18 column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Monitor the elution using a UV detector at the wavelength of maximum absorbance for this compound or using a mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Test Samples in Desired Solution prep_stock->prep_samples prep_t0 Analyze Time 0 Sample prep_samples->prep_t0 storage_conditions Store Aliquots under Different Conditions (Temp, Light) prep_t0->storage_conditions analysis_timepoints Analyze Samples at Predetermined Time Points storage_conditions->analysis_timepoints hplc_ms HPLC / LC-MS Analysis analysis_timepoints->hplc_ms data_quant Quantify Remaining Compound hplc_ms->data_quant data_products Identify Degradation Products hplc_ms->data_products data_kinetics Determine Degradation Kinetics and Half-life data_quant->data_kinetics Degradation_Factors Factors Leading to Isoflavone Degradation cluster_factors Degradation Factors This compound This compound in Solution temp High Temperature This compound->temp light Light Exposure (UV) This compound->light ph Extreme pH This compound->ph oxygen Oxidation This compound->oxygen degradation_products Degradation Products temp->degradation_products light->degradation_products ph->degradation_products oxygen->degradation_products

References

Technical Support Center: Overcoming Resistance to Parvisoflavanone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Parvisoflavanone" is limited in current scientific literature. This guide is based on the broader class of isoflavones, to which this compound is presumed to belong, and general mechanisms of drug resistance in cancer cells. The troubleshooting advice and protocols provided are intended as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in cancer cells?

A1: this compound, as an isoflavone, is expected to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1][2] Flavonoids, the larger class of compounds that includes isoflavones, are known to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Key pathways that are often targeted include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling cascades.[1][3]

Q2: We are observing that our cancer cell lines are developing resistance to this compound. What are the potential mechanisms?

A2: Resistance to isoflavone compounds can arise from several factors:

  • Activation of alternative survival pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. For instance, if this compound inhibits the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway to promote survival.

  • Increased drug efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell, lowering its intracellular concentration and efficacy.

  • Alterations in the drug target: Mutations in the protein target of this compound can prevent the drug from binding effectively.

  • Enhanced DNA damage repair: Some cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by chemotherapeutic agents.[4][5][6]

Q3: How can we overcome resistance to this compound in our experiments?

A3: A common strategy to overcome drug resistance is the use of combination therapies.[7] Consider the following approaches:

  • Co-administration with an inhibitor of a key survival pathway: For example, if you suspect the PI3K/Akt pathway is driving resistance, using a specific PI3K or Akt inhibitor in combination with this compound could restore sensitivity.

  • Combination with a conventional chemotherapeutic agent: Synergistic effects can often be achieved by combining a natural compound like an isoflavone with a standard chemotherapy drug.

  • Using an inhibitor of drug efflux pumps: Compounds that block the activity of efflux pumps can increase the intracellular concentration of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High cell viability after this compound treatment * Cell line is inherently resistant. * Incorrect drug concentration. * Degradation of the compound.* Screen a panel of cell lines to find a sensitive model. * Perform a dose-response curve to determine the IC50. * Ensure proper storage and handling of the this compound stock solution.
No significant increase in apoptosis * Apoptosis pathway is blocked downstream. * Cells are undergoing a different form of cell death (e.g., necrosis, autophagy).* Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases) by Western blot. * Use assays to detect other forms of cell death.
Inconsistent results between experiments * Variability in cell culture conditions. * Inconsistent drug preparation. * Cell line has developed resistance over time.* Standardize cell passage number, seeding density, and media conditions. * Prepare fresh drug dilutions for each experiment. * Periodically re-start cultures from a low-passage frozen stock.

Signaling Pathways and Experimental Workflow

Signaling Pathways Involved in Resistance

The PI3K/Akt and MAPK/ERK pathways are critical for cell survival and are often dysregulated in cancer, contributing to drug resistance.[1][3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt Signaling Pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-myc, AP-1) ERK->TranscriptionFactors Proliferation_Survival Cell Proliferation & Survival TranscriptionFactors->Proliferation_Survival

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflow for Overcoming Resistance

The following workflow outlines a general approach to investigating and overcoming this compound resistance.

Experimental_Workflow Start Start: Resistant Cell Line Hypothesize Hypothesize Resistance Mechanism (e.g., PI3K/Akt activation) Start->Hypothesize Select_Inhibitor Select Combination Agent (e.g., PI3K Inhibitor) Hypothesize->Select_Inhibitor Treat_Cells Treat Cells: - this compound alone - Inhibitor alone - Combination Select_Inhibitor->Treat_Cells Assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Protein Expression (Western Blot) Treat_Cells->Assays Analyze Analyze Data & Compare Results Assays->Analyze Conclusion Conclusion: Synergistic Effect? Analyze->Conclusion

References

Technical Support Center: Optimizing Parvisoflavanone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Parvisoflavanone in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Disclaimer

Currently, there is a lack of published scientific literature detailing specific in vivo dosages for this compound. The information provided herein is based on general knowledge of isoflavone pharmacokinetics and data from related compounds. Researchers should consider this guidance as a starting point and conduct thorough dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: While no specific dosage for this compound has been established, data from other isoflavones can provide a starting point. For example, studies in mice have used doses such as 1.2 mg/kg for genistein and 0.55 mg/kg for daidzein[1]. In some studies, crude extracts of soy, which contain a mixture of isoflavones, have been administered at higher doses of 100 mg/kg and 200 mg/kg[2].

A preliminary toxicology study on a compound referred to as "PCH," which may be this compound, indicated that a dose of 300 mg/kg did not produce toxic effects in animals, whereas a 2,000 mg/kg dose resulted in some mortality. This suggests a wide therapeutic window, but it is crucial to begin with much lower doses for efficacy studies.

Recommendation: Initiate dose-response studies with a low dose (e.g., 1-10 mg/kg) and escalate to higher doses while carefully monitoring for efficacy and toxicity.

Q2: What is the typical route of administration for isoflavones in in vivo studies?

A2: The most common route of administration for isoflavones in research is oral gavage, which mimics dietary intake[1]. Other routes such as intraperitoneal (i.p.) injection have also been used, particularly for compounds with low oral bioavailability. The choice of administration route should be guided by the specific research question and the physicochemical properties of the this compound formulation.

Q3: What is known about the pharmacokinetics of isoflavones?

A3: Isoflavones are generally characterized by rapid absorption and metabolism. In humans, the half-life of major soy isoflavones like genistein and daidzein is approximately 7-8 hours[3][4]. They are primarily metabolized in the intestine and liver into conjugated forms (glucuronides and sulfates), with only a small fraction remaining as the active aglycone[5]. This rapid clearance means that maintaining steady-state plasma concentrations can be challenging with single daily dosing[3][4].

Experimental Workflow for Dose Optimization

Caption: A stepwise workflow for determining the optimal in vivo dosage of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy - Insufficient Dosage: The administered dose may be below the therapeutic threshold. - Poor Bioavailability: this compound may be poorly absorbed or rapidly metabolized. - Inappropriate Route of Administration: The chosen route may not deliver the compound to the target tissue effectively.- Dose Escalation: Gradually increase the dose in subsequent cohorts. - Formulation Optimization: Consider using a vehicle that enhances solubility and absorption. - Alternative Route: If oral administration is ineffective, consider intraperitoneal injection. - Pharmacokinetic Study: Determine the plasma and tissue concentrations of this compound to assess bioavailability.
Signs of toxicity (e.g., weight loss, lethargy) - Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD).- Dose Reduction: Decrease the dosage in subsequent experiments. - Toxicity Study: Conduct a formal acute or sub-chronic toxicity study to establish the MTD.
High variability in results - Inconsistent Dosing Technique: Variations in oral gavage or injection technique. - Animal-to-Animal Variation: Differences in metabolism and absorption among individual animals. - Formulation Instability: The this compound formulation may not be homogenous or stable.- Standardize Procedures: Ensure all technicians are using a consistent and validated dosing technique. - Increase Sample Size: Use a larger number of animals per group to account for biological variability. - Verify Formulation: Confirm the concentration and stability of the dosing solution before each use.

Data Presentation: Isoflavone Dosage in Animal Models

Compound Animal Model Dosage Route of Administration Reference
GenisteinMouse1.2 mg/kgGavage[1]
DaidzeinMouse0.55 mg/kgGavage[1]
Soy Isoflavone ExtractMouse100 mg/kg & 200 mg/kgOral[2]
"PCH" (potential this compound)Animal300 mg/kg (non-toxic)Not specified

Experimental Protocols

General Protocol for Oral Gavage in Mice

  • Preparation:

    • Accurately weigh the mouse to determine the correct volume of the dosing solution.

    • Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). Ensure the solution is homogenous.

  • Animal Handling:

    • Gently restrain the mouse, ensuring it is calm to prevent injury.

  • Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the solution.

  • Post-Procedure:

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, flavonoids, in general, are known to modulate several key inflammatory pathways. Polymethoxylated flavones (PMFs), a related class of compounds, have been shown to influence the following pathways:

SignalingPathways cluster_pathways Modulated Signaling Pathways PMFs Polymethoxylated Flavones (Related to this compound) NFkB NF-κB Pathway PMFs->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway PMFs->PI3K_Akt Modulation MAPK MAPK Pathway PMFs->MAPK Modulation Nrf2 Nrf2 Pathway PMFs->Nrf2 Activation Inflammation Inflammation NFkB->Inflammation Decreased Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Increased Proliferation Proliferation MAPK->Proliferation Modulated Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Increased

Caption: Potential signaling pathways modulated by flavonoid compounds related to this compound.

References

side effects and toxicity of Parvisoflavanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvisoflavanone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Direct experimental data on the side effects and toxicity of most this compound derivatives are limited in publicly available literature. Therefore, this guide provides information based on structurally related compounds, such as isoflavones and prenylated flavonoids. Researchers should use this information as a general guide and validate all findings for their specific this compound derivative of interest.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store my this compound derivatives?

A1: As with most flavonoid compounds, this compound derivatives should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to store them as a solid in a tightly sealed container at -20°C. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: I'm having trouble dissolving my this compound derivative. What should I do?

A2: The prenyl group common in this compound derivatives increases their lipophilicity, which can lead to poor solubility in aqueous solutions[1][2].

  • Troubleshooting Steps:

    • Solvent Choice: Start with a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

    • Sonication: Gentle sonication can aid in dissolving the compound.

    • Warming: Briefly warming the solution to 37°C may improve solubility.

    • Final Concentration: When diluting the stock solution into aqueous media for cell culture experiments, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. It is also crucial to add the stock solution to the media with vigorous vortexing to prevent precipitation.

    • Formulation: For in vivo studies, formulation with vehicles such as polyethylene glycol (PEG), Tween 80, or cyclodextrins may be necessary to improve solubility and bioavailability.

In Vitro Experimentation

Q3: I am observing unexpected results in my MTT cytotoxicity assay. Could the this compound derivative be interfering with the assay?

A3: Yes, it is possible. Flavonoids, due to their antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability[3][4][5]. This can mask the actual cytotoxic effects of the compound.

  • Troubleshooting and Alternatives:

    • Cell-Free Control: Run a control experiment with your this compound derivative in the cell culture medium without cells to see if it directly reduces MTT.

    • Alternative Viability Assays: If interference is observed, consider using alternative cytotoxicity assays that are less susceptible to interference from reducing compounds. These include:

      • SRB (Sulphorhodamine B) assay: Measures total protein content.

      • LDH (Lactate Dehydrogenase) assay: Measures membrane integrity by quantifying LDH release from damaged cells.

      • Trypan Blue exclusion assay: A dye exclusion method to count viable cells.

      • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of metabolic activity.

Q4: What are the potential off-target effects of this compound derivatives?

A4: While specific off-target profiles for most this compound derivatives are not well-documented, related flavonoid and isoflavone compounds have been shown to interact with various cellular targets, most notably protein kinases[6][7][8]. The ATP-binding site of many kinases is a common target for small molecules. Off-target kinase inhibition could lead to unintended biological effects and potential toxicity.

  • Experimental Approach to Identify Off-Target Effects:

    • Kinase Profiling: Screen your this compound derivative against a panel of kinases to identify potential off-target interactions. Several commercial services offer this.

    • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes that may indicate off-target effects.

In Vivo Experimentation

Q5: What are the potential in vivo side effects and toxicities of this compound derivatives?

A5: Based on studies of related isoflavones, potential in vivo effects could include endocrine disruption at high doses[9]. Animal models are crucial for identifying potential organ-specific toxicities.

  • Commonly Assessed Organ Toxicities:

    • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, making it susceptible to drug-induced injury. Monitor liver function enzymes (ALT, AST) and perform histopathological analysis of liver tissue.

    • Cardiotoxicity: Some isoflavones have been shown to affect cardiac function[10][11]. In vivo studies should include monitoring of cardiovascular parameters.

    • Reproductive and Developmental Toxicity: As some isoflavones have phytoestrogenic properties, it is important to assess for potential effects on reproductive organs and development.

Quantitative Data Summary

The following tables summarize available toxicity data for structurally related compounds. These values should be used as a general reference and may not be representative of specific this compound derivatives.

Table 1: In Vitro Cytotoxicity of Related Flavonoid and Isoflavone Compounds

Compound ClassSpecific CompoundCell LineAssayIC50 ValueReference
IsoflavoneGenisteinHuman Papillary Thyroid Cancer CellsCell Proliferation>100 µM(Adapted from general knowledge on Genistein)
FlavanoneBeta-lapachoneEndothelial cellsMTTNon-cytotoxic up to 3 µM[12]

Table 2: In Vivo Toxicity of Related Isoflavone Compounds

Compound ClassAdministration RouteSpeciesToxicity EndpointValueReference
Soy IsoflavonesGavageMale RatsNOAEL (13 weeks)0.20 g/kg bw[9]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxicity of this compound derivatives. As noted in the FAQs, it is crucial to include a cell-free control to test for direct MTT reduction by the compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity

This assay is used to assess the potential of a compound to cause chromosomal damage[13][14][15][16].

Materials:

  • Suitable mammalian cell line (e.g., TK6, CHO)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of the this compound derivative, a positive control (e.g., mitomycin C), and a vehicle control for one to two cell cycles.

  • Cytokinesis Block: Add Cytochalasin B at a concentration that blocks cytokinesis without being cytotoxic to arrest the cells in a binucleated state.

  • Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cells in a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus outside the main nucleus.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control to determine the genotoxic potential.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_incubation 3. Incubation & Assay cluster_analysis 4. Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Prepare serial dilutions of This compound derivative D Treat cells with compound dilutions C->D E Incubate for 24-72 hours F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm J Calculate % cell viability I->J K Determine IC50 value J->K

Workflow for assessing cytotoxicity using the MTT assay.

Hypothetical_Signaling_Pathway_of_Toxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound This compound Derivative This compound->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (e.g., Apoptosis) TF->Gene_Expression

Hypothetical signaling pathway illustrating potential off-target kinase inhibition.

References

Technical Support Center: Metabolism of Parvisoflavanone in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the metabolism of Parvisoflavanone in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for this compound in human liver microsomes?

A1: Based on the structure of this compound (an isoflavanone) and common metabolic pathways for flavonoids, the expected primary metabolic reactions in liver microsomes are Phase I reactions.[1] These likely include hydroxylation (addition of a hydroxyl group) and O-demethylation (removal of a methyl group from a methoxy ether).[1] Glucuronidation, a Phase II reaction, can also occur in liver microsomes if the necessary cofactors are supplied.[1]

Q2: Which cytochrome P450 (CYP) enzymes are most likely involved in this compound metabolism?

A2: The specific CYP enzymes responsible for this compound metabolism have not been definitively identified in published literature. However, for flavonoids in general, major CYP enzymes involved in their metabolism include CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[2][3][4] CYP2A6 has also been shown to be active in the metabolism of some flavones and flavanones.[2][3] To identify the specific CYPs involved, experiments using recombinant human CYPs or selective chemical inhibitors are recommended.[5]

Q3: What are the essential components of an in vitro incubation mixture for studying this compound metabolism in liver microsomes?

A3: A typical incubation mixture includes:

  • Liver microsomes: (e.g., human, rat, mouse) at a protein concentration of approximately 0.5 mg/mL.[5][6]

  • This compound: The substrate, dissolved in a suitable solvent like DMSO.

  • Phosphate buffer: To maintain a physiological pH of 7.4.[7]

  • NADPH regenerating system: As a source of the essential cofactor NADPH for CYP enzymes.[7][8] This system typically contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[4]

  • Magnesium chloride (MgCl2): Often included to support enzyme activity.[4][9]

Q4: How can I identify the metabolites of this compound?

A4: Metabolite identification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10] By comparing the mass spectra of the parent compound with the metabolites formed after incubation, you can determine the mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). Further structural elucidation can be achieved through fragmentation analysis in the tandem mass spectrometer.[10]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No metabolism of this compound observed. 1. Inactive Microsomes: Liver microsomes may have lost activity due to improper storage or handling.1. Test the activity of the microsomes with a known positive control substrate for the major CYPs, such as testosterone or midazolam.[6][11] Store microsomes at -80°C and avoid repeated freeze-thaw cycles.[7]
2. Missing or Degraded Cofactors: The NADPH regenerating system may be inactive.2. Prepare the NADPH regenerating system fresh before each experiment. Ensure all components are stored correctly.[4]
3. Inappropriate Incubation Time: The incubation time may be too short to detect metabolite formation.3. Perform a time-course experiment, sampling at multiple time points (e.g., 0, 10, 30, 60 minutes) to determine the optimal incubation time.[6]
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate pipetting of small volumes of microsomes, substrate, or cofactors.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting errors.
2. Incomplete Reaction Termination: The quenching solvent (e.g., ice-cold acetonitrile or methanol) may not be effectively stopping the reaction in all samples simultaneously.[2][12]2. Ensure rapid and thorough mixing of the quenching solvent with the incubation mixture at the specified time point.
Unexpected metabolite profile. 1. Contamination: The sample or reagents may be contaminated.1. Run a blank sample containing all components except the substrate to check for interfering peaks. Use high-purity reagents and solvents.
2. Non-enzymatic degradation: this compound may be unstable under the experimental conditions.2. Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[6]
Difficulty in identifying the specific CYP isozyme involved. 1. Non-specific chemical inhibitors: The chemical inhibitors used may not be completely specific for a single CYP isozyme.1. Use multiple inhibitors for the same CYP isozyme if available. The most definitive method is to use a panel of recombinant human CYP enzymes to see which ones metabolize this compound.[5]
2. Contribution of multiple enzymes: More than one CYP enzyme may be contributing to the metabolism.2. Analyze the data from chemical inhibition and recombinant CYP experiments to determine the relative contribution of each isozyme.

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
  • Prepare Reagents:

    • 100 mM Phosphate Buffer (pH 7.4).[7]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Human Liver Microsomes (store at -80°C).[7]

    • NADPH Regenerating System:

      • 1.3 mM NADP+

      • 3.3 mM Glucose-6-Phosphate

      • 0.4 U/mL Glucose-6-Phosphate Dehydrogenase

      • 3.3 mM MgCl2

  • Incubation Procedure:

    • Pre-warm a water bath to 37°C.[6]

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human liver microsomes (to a final concentration of 0.5 mg/mL).[6]

      • This compound (to a final concentration of 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.[7]

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[2]

  • Sample Analysis:

    • Vortex the terminated samples and centrifuge to pellet the protein.[2]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the disappearance of this compound over time to determine its half-life (t1/2) and intrinsic clearance (CLint).[6]

Protocol 2: Identification of CYP Enzymes Responsible for this compound Metabolism
  • Prepare Incubation Mixtures:

    • Follow the procedure in Protocol 1, but prepare separate incubation mixtures for a control (no inhibitor) and for each CYP-specific chemical inhibitor.[5]

    • Commonly used inhibitors include:

      • Furafylline (for CYP1A2)

      • Sulphaphenazole (for CYP2C9)

      • Quinidine (for CYP2D6)

      • Ketoconazole (for CYP3A4)

  • Incubation and Analysis:

    • Pre-incubate the microsomes with the specific inhibitor for a designated time (e.g., 10 minutes) before adding this compound.

    • Initiate the reaction with the NADPH regenerating system and incubate for a fixed time (e.g., 30 minutes).

    • Terminate and process the samples as described in Protocol 1.

  • Data Interpretation:

    • Compare the rate of this compound metabolism in the presence of each inhibitor to the control. A significant reduction in metabolism suggests the involvement of the inhibited CYP enzyme.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)
0100
585
1560
3035
6010
t1/2 (min) 25
CLint (µL/min/mg protein) 27.7

Table 2: Hypothetical Inhibition of this compound Metabolism by CYP-Specific Inhibitors

InhibitorTarget CYPThis compound Metabolism (% of Control)
None (Control)-100
Furafylline (10 µM)CYP1A245
Sulphaphenazole (10 µM)CYP2C988
Quinidine (1 µM)CYP2D692
Ketoconazole (1 µM)CYP3A455

Visualizations

Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, Buffer, Cofactors) Mix Combine Reagents and this compound Reagents->Mix Substrate Prepare this compound Stock Solution Substrate->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Reaction Initiate with NADPH Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Experimental workflow for studying this compound metabolism in liver microsomes.

Troubleshooting_Flowchart decision decision solution solution start Start Troubleshooting no_metabolism No Metabolism Observed? start->no_metabolism check_microsomes Check Microsome Activity with Positive Control no_metabolism->check_microsomes Yes end Problem Resolved no_metabolism->end No active_microsomes Microsomes Active? check_microsomes->active_microsomes check_cofactors Check NADPH Cofactors cofactors_ok Cofactors Fresh? check_cofactors->cofactors_ok increase_time Increase Incubation Time time_ok Time Sufficient? increase_time->time_ok active_microsomes->check_cofactors Yes solution_microsomes Use New Microsome Batch active_microsomes->solution_microsomes No cofactors_ok->increase_time Yes solution_cofactors Prepare Fresh Cofactors cofactors_ok->solution_cofactors No solution_time Optimize Incubation Time time_ok->solution_time No time_ok->end Yes solution_microsomes->end solution_cofactors->end solution_time->end

Caption: Troubleshooting flowchart for "no metabolism" issues.

Metabolic_Pathways This compound This compound Hydroxylation Hydroxylation (+16 Da) This compound->Hydroxylation O_Demethylation O-Demethylation (-14 Da) This compound->O_Demethylation Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Demethylated_Metabolite O-Demethylated Metabolite O_Demethylation->Demethylated_Metabolite

Caption: Predicted Phase I metabolic pathways of this compound.

References

Technical Support Center: Parvisoflavanone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on established principles and methodologies for the extraction of isoflavones and isoflavanones from plant materials. Due to the limited availability of published research specifically on Parvisoflavanone, the protocols and troubleshooting advice provided are generalized and may require optimization for your specific application.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the extraction of this compound and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of isoflavanone extraction?

A1: The primary factors that influence the extraction efficiency and yield of isoflavonoids include the extraction technique, solvent type and pH, extraction time, temperature, and the sample-to-solvent ratio.[1] The characteristics of the sample itself are also defining factors for extraction efficiency and recovery.[1]

Q2: Which solvent system is best for extracting this compound?

A2: While specific solubility data for this compound is not widely available, isoflavones are generally soluble in aqueous organic solvents.[2] Mixtures of ethanol or methanol with water are commonly used.[2][3][4] For instance, 80% ethanol has been shown to be highly effective for isoflavone extraction.[5] In some studies, acetonitrile was found to be superior to acetone, ethanol, and methanol for extracting various isoflavone forms.[6] The optimal choice depends on the specific isoflavone and the matrix. For different forms of isoflavones, various solvent mixtures have been found to be optimal; for example, a ternary mixture of water, acetone, and ethanol is effective for total isoflavones.[7]

Q3: Can increasing the temperature always improve the extraction yield?

A3: Not necessarily. While a slight increase in temperature can improve the solubility of the compounds and enhance extraction efficiency, high temperatures can lead to the degradation of the target isoflavonoids.[1] For example, malonyl forms of isoflavones can be unstable at high temperatures.[8] It is crucial to optimize the temperature to balance extraction efficiency with compound stability.[1] For instance, one study found the optimal temperature for ultrasonic-assisted extraction of isoflavones to be 40°C, with efficiency decreasing at higher temperatures.[2]

Q4: What are the advantages of modern extraction techniques like ultrasound or microwave-assisted extraction over conventional methods?

A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[9] These benefits include reduced extraction times, lower solvent consumption, and often higher yields.[9][10] For example, UAE can quantitatively extract isoflavones in as little as 20 minutes.[11][12] MAE has been shown to double the total yield of isoflavones compared to conventional methods.[13] These techniques are considered more environmentally friendly or "green" extraction methods.[4][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Inefficient Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Temperature/Time: Extraction temperature may be too low for efficient solubilization or too high, causing degradation. Extraction time may be insufficient.[1] 3. Incorrect Solid-to-Liquid Ratio: A low solvent volume may result in an incomplete extraction.[5] 4. Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration.1. Test a range of solvents and co-solvent systems. Start with aqueous ethanol (50-80%) or methanol.[3] Consider testing acetonitrile or acetone-based systems.[6][14] 2. Optimize temperature and time. For conventional extraction, try temperatures between 30°C and 75°C and times from 1 to 2 hours.[5] For UAE, start with lower temperatures (e.g., 40-60°C) and shorter times (10-30 min).[2][15] 3. Increase the solvent-to-material ratio. Ratios between 10:1 and 30:1 (mL/g) are commonly effective.[5] 4. Grind the plant material to a fine powder to increase the surface area available for extraction.
Co-extraction of Impurities 1. Solvent is not selective: The chosen solvent may be solubilizing a wide range of compounds along with the target isoflavanone. 2. High water content in the solvent: A high percentage of water can lead to the co-extraction of other polar components.[5]1. Modify the solvent system. Try a less polar solvent mixture or perform a sequential extraction with solvents of increasing polarity. 2. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids if the starting material is rich in them.[14] 3. Implement a purification step post-extraction, such as using macroporous resins or chromatography.[16]
Degradation of Target Compound 1. Excessive Heat: High temperatures during extraction can break down thermally labile isoflavanones.[1][8] 2. Exposure to Light or Oxygen: Some flavonoids are sensitive to light and oxidation, which can occur during long extraction processes. 3. Inappropriate pH: The pH of the extraction solvent can affect the stability of the compound.1. Use lower extraction temperatures. Consider modern techniques like UAE which can be effective at lower temperatures.[2] 2. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. Consider performing the extraction under an inert atmosphere (e.g., nitrogen). 3. Buffer the extraction solvent to a neutral or slightly acidic pH, as flavonoids are often more stable in acidic conditions.[9][10]

Quantitative Data Summary

The following tables summarize parameters from various isoflavone extraction studies.

Table 1: Conventional Solvent Extraction Parameters

Solvent System Temperature (°C) Time Solid:Liquid Ratio (g:mL) Yield (µg/g or mg/g) Source
80% Ethanol72.567.5 min1:26.51,932.44 µg/g[1][5]
90% Ethanol902 h1:6117.4 mg/g (total isoflavone)[5]
80% Ethanol302 hNot specifiedMax extraction achieved
70% EthanolRoom Temp1 h (with agitation)100mg: (not specified)217.2 mg/100g[8]

Table 2: Modern Extraction Technique Parameters

Technique Solvent System Temperature (°C) Time (min) Solid:Liquid Ratio (g:mL) Yield (µg/g) Source
Ultrasound-Assisted50% Ethanol6020Not specifiedQuantitative extraction[11][12]
Ultrasound-Assisted60% Ethanol4010Not specified1,344.6 µg/g (glycoside)[2]
Microwave-Assisted50% Ethanol50200.5g sampleQuantitative recovery[3][17]
Microwave-AssistedEthanol7381:3Doubled vs. conventional[13][18]
NADES-based UAECholine chloride-ascorbic acid (39% water)5564Not specified1076.78 µg/g[1]

NADES: Natural Deep Eutectic Solvent; UAE: Ultrasound-Assisted Extraction

Experimental Protocols

Protocol 1: General Purpose Ultrasound-Assisted Extraction (UAE)

This protocol is a starting point for optimizing isoflavanone extraction from powdered, dry plant material.

  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh 1.0 g of the powdered sample and place it into a 50 mL flask.

    • Add 20 mL of 60% aqueous ethanol (v/v) to achieve a 1:20 solid-to-liquid ratio.

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 45°C and the sonication time to 20 minutes.[15] Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Sample Recovery:

    • After extraction, remove the flask from the bath.

    • Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the solid material.[19]

    • Carefully decant the supernatant. For higher recovery, the solid residue can be re-extracted with a fresh portion of the solvent.

  • Filtration and Storage:

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

    • Store the extract at 4°C in a dark vial until analysis (e.g., by HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a rapid method for isoflavanone extraction.

  • Sample Preparation: Weigh 0.5 g of finely ground, dried plant material into a microwave-safe extraction vessel.[3]

  • Solvent Addition: Add 25 mL of 50% aqueous ethanol (v/v).[3]

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 50°C and the time to 20 minutes.[3][17]

    • Note: If temperature control is not available, use a low power setting (e.g., 75 W) for a shorter duration (e.g., 5 minutes) and monitor closely to prevent overheating and degradation.[20]

  • Cooling and Recovery:

    • Allow the vessel to cool to room temperature before opening.

    • Separate the extract from the solid residue by centrifugation or filtration as described in the UAE protocol.

  • Filtration and Storage: Filter the extract through a 0.45 µm filter and store in a dark vial at 4°C prior to analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of isoflavanones from a plant source.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_purification 4. Purification & Analysis Start Plant Material Grinding Grinding & Drying Start->Grinding Extraction Solid-Liquid Extraction (e.g., UAE, MAE) Grinding->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Solvent Solvent System (e.g., 70% Ethanol) Solvent->Extraction CrudeExtract Crude Extract Centrifugation->CrudeExtract SolidResidue Solid Residue Centrifugation->SolidResidue Purification Purification (e.g., Chromatography, Crystallization) CrudeExtract->Purification Analysis Analysis (HPLC, MS) Purification->Analysis FinalProduct Purified this compound Analysis->FinalProduct

References

Technical Support Center: Optimizing Cell Culture Conditions for Parvisoflavanone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell culture conditions for treatment with Parvisoflavanone and other isoflavone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound A and B are types of isoflavones, a class of flavonoids known for their potential health benefits.[1][2] While specific research on this compound is limited, isoflavones, in general, are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] They are known to modulate key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[6][7][8]

Q2: How should I prepare a stock solution of this compound?

This compound, like many isoflavones, may have limited solubility in aqueous solutions.[9][10] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium.[11] The final concentration of DMSO in the culture medium should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[11]

Q3: What is a typical starting concentration range for this compound treatment?

Without specific literature on the IC50 value of this compound, a good starting point is to perform a dose-response experiment. Based on studies with other isoflavones, a broad range of concentrations from 0.1 µM to 100 µM can be tested initially to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the cell type and the biological effect being measured. A time-course experiment is recommended. Typical incubation times for flavonoid treatments range from 24 to 72 hours to observe effects on cell viability, proliferation, or apoptosis.

Q5: How can I assess the effect of this compound on my cells?

Several assays can be used to evaluate the cellular response to this compound treatment. Common methods include:

  • Cell Viability/Cytotoxicity Assays: MTT, MTS, or XTT assays measure metabolic activity, while trypan blue exclusion or LDH release assays assess membrane integrity.[5]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for caspase cleavage (e.g., cleaved caspase-3) is another common method.[12][13]

  • Cell Proliferation Assays: BrdU incorporation or cell counting can be used to determine the effect on cell division.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Cell Viability in Control Group 1. Suboptimal cell culture conditions (e.g., media, supplements, incubator settings).[14] 2. Mycoplasma or other microbial contamination.[14] 3. High passage number of cells leading to senescence.1. Ensure proper cell culture techniques and optimize media and supplements. 2. Regularly test for mycoplasma contamination. 3. Use cells with a low passage number.
Precipitate Formation in Culture Medium 1. Poor solubility of this compound at the working concentration.[9][10] 2. Interaction of this compound with components in the serum or media.1. Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium. 2. Try pre-warming the medium before adding the compound. 3. Consider using a serum-free medium for the duration of the treatment if compatible with your cells.
Inconsistent or Non-reproducible Results 1. Instability of this compound in the culture medium over time.[15][16] 2. Variability in cell seeding density or treatment conditions. 3. Pipetting errors.1. Prepare fresh dilutions of this compound for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. 2. Ensure consistent cell numbers and treatment volumes across all wells and experiments. 3. Use calibrated pipettes and proper pipetting techniques.
No Observable Effect of Treatment 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell line is resistant to the effects of this compound.1. Increase the concentration range in your dose-response experiment. 2. Extend the incubation period in your time-course study. 3. Try a different cell line that may be more sensitive.
High Background in Fluorescence-based Assays 1. Autofluorescence of this compound. 2. Incomplete washing steps.1. Include a "compound only" control (no cells) to measure background fluorescence. 2. Ensure thorough but gentle washing of cells to remove unbound compound and staining reagents.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in early apoptotic cells using Annexin V-FITC and the loss of membrane integrity in late apoptotic/necrotic cells using Propidium Iodide (PI).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Quantitative Data Summary

The following table provides example IC50 values for various flavonoids in different cancer cell lines. Note: These values are for reference only and the optimal concentration for this compound must be determined experimentally.

FlavonoidCell LineAssayIncubation Time (h)IC50 (µM)
GenisteinPC-3 (Prostate Cancer)MTT72~15
DaidzeinMCF-7 (Breast Cancer)MTT72~50
QuercetinA549 (Lung Cancer)SRB48~20
ApigeninHeLa (Cervical Cancer)MTT48~25

Signaling Pathways and Experimental Workflows

Signaling Pathways

Flavonoids, including isoflavones like this compound, are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway This compound This compound Raf Raf This compound->Raf Inhibits Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway and potential modulation by this compound.

NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: NF-κB signaling pathway and its potential inhibition by this compound.[17]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Stock_Prep 2. This compound Stock Preparation Cell_Culture->Stock_Prep Treatment_Prep 3. Working Solution Preparation Stock_Prep->Treatment_Prep Treatment 4. Cell Treatment Treatment_Prep->Treatment Incubation 5. Incubation Treatment->Incubation Viability_Assay 6a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis 7. Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for this compound cell treatment.

References

Validation & Comparative

Parvisoflavanone: A Comparative Analysis of Its Antioxidant Activity Against Other Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of parvisoflavanone against other well-researched isoflavones. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key assays.

Introduction to Isoflavone Antioxidant Activity

Isoflavones are a class of phytoestrogens known for their potential health benefits, a significant part of which is attributed to their antioxidant activity. They can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of isoflavones is closely linked to their chemical structure, particularly the arrangement and number of hydroxyl groups on their aromatic rings.

This compound, an isoflavanone isolated from plants such as Dalbergia parviflora, is structurally distinct from the more commonly studied isoflavones like genistein and daidzein. This guide will delve into the available data to compare their relative antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

While direct comparative studies explicitly naming this compound are limited, data from isoflavonoids isolated from Dalbergia parviflora, which include structurally similar isoflavanones, provide valuable insights. The following tables summarize the antioxidant activities of various isoflavones and related compounds from different in vitro assays.

Table 1: Superoxide Radical Scavenging Activity (Xanthine/Xanthine Oxidase Assay)

CompoundTypeSC₅₀ (µM)
CalycosinIsoflavone0.25
Khrinone BIsoflavone0.60
Khrinone CIsoflavone0.67
(3RS)-3′-hydroxy-8-methoxy vestitolIsoflavan2.8
(3R)-VestitolIsoflavan6.4
Various Isoflavanones (from D. parviflora)IsoflavanoneGenerally weaker than isoflavones

Data adapted from a study on isoflavonoids from Dalbergia parviflora. SC₅₀ represents the concentration required to scavenge 50% of the superoxide radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundTypeORAC Value (µM TE/10 µM)
3(R)-dalparvin AIsoflavanone120
Other Isoflavanones (from D. parviflora)IsoflavanoneVariable
Trolox (Standard)-20
Ascorbic Acid-5

Data adapted from the same study. TE stands for Trolox Equivalents.

Table 3: DPPH Radical Scavenging Activity

CompoundType% Inhibition (at a specific concentration)
GenisteinIsoflavonePotent inhibitor
DaidzeinIsoflavoneModerate inhibitor
Biochanin AIsoflavoneLittle effect
Isoflavanones (general)IsoflavanoneGenerally show antioxidant activity

Qualitative comparison based on multiple studies.

Structure-Activity Relationship

The antioxidant activity of isoflavonoids is largely dictated by their molecular structure. Key structural features that enhance antioxidant capacity include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. A 4'-hydroxyl group on the B-ring is of utmost importance for radical scavenging activity.

  • 2,3-Double Bond: The presence of a double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, enhances the delocalization of electrons, which stabilizes the phenoxyl radical formed after hydrogen donation.

  • Saturation of the C-ring: Isoflavanones, like this compound, lack the 2,3-double bond found in isoflavones. This structural difference generally leads to a lower antioxidant activity compared to their isoflavone counterparts in some assays. However, as seen in the ORAC assay, some isoflavanones can exhibit potent activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound solution DPPH_sol->Mix Sample_sol Prepare test compound solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % inhibition Measure_Abs->Calculate IC50 Determine IC50 value Calculate->IC50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant activity.

Experimental Workflow:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS stock solution ABTS_radical Mix ABTS and persulfate solutions and incubate in the dark to generate ABTS•+ ABTS_stock->ABTS_radical Persulfate_stock Prepare potassium persulfate stock solution Persulfate_stock->ABTS_radical Adjust_Abs Dilute ABTS•+ solution to a specific absorbance ABTS_radical->Adjust_Abs Mix Mix adjusted ABTS•+ solution with test compound solution Adjust_Abs->Mix Incubate_react Incubate at room temperature Mix->Incubate_react Measure_Abs Measure absorbance at 734 nm Incubate_react->Measure_Abs Calculate Calculate % inhibition or TEAC value Measure_Abs->Calculate

ABTS Radical Cation Scavenging Assay Workflow

Signaling Pathways in Isoflavone Antioxidant Action

The antioxidant effects of isoflavones are not limited to direct radical scavenging. They also exert their effects through the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a major regulator of the cellular antioxidant response.

Mechanism: Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like certain isoflavones, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavones Isoflavones Keap1_Nrf2 Keap1-Nrf2 Complex Isoflavones->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription

Isoflavone-mediated activation of the Nrf2-Keap1 pathway.

Conclusion

Based on the available data, this compound, as an isoflavanone, is expected to possess antioxidant properties. While direct comparisons are scarce, structure-activity relationships suggest that its antioxidant capacity in certain assays might be less potent than that of isoflavones like genistein, which possess a 2,3-double bond in the C-ring. However, some isoflavanones have demonstrated significant activity in specific assays, such as the ORAC assay, indicating that the antioxidant potential of this compound should not be underestimated and warrants further direct investigation.

The antioxidant action of isoflavones is multifaceted, involving both direct radical scavenging and the modulation of key cellular signaling pathways like the Nrf2-Keap1 pathway. Future research should focus on direct comparative studies of this compound against other isoflavones in a variety of antioxidant assays to fully elucidate its potential as a therapeutic agent.

A Comparative Guide to the Anticancer Effects of Genistein and Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anticancer properties of the isoflavone genistein and the flavanone Parvisoflavanone is currently hindered by a significant disparity in available research. While genistein has been extensively studied for its multifaceted anticancer activities, a thorough review of scientific literature reveals a notable absence of experimental data on the anticancer effects of this compound.

This guide, therefore, provides a comprehensive overview of the well-documented anticancer effects of genistein, supported by experimental data and detailed methodologies. The limited information available on potentially related compounds is also discussed to highlight areas for future research.

Genistein: A Multi-Targeted Anticancer Agent

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[1] It has garnered significant attention from the scientific community for its potential in cancer prevention and therapy.[2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit the growth of a wide range of cancer cells.[3]

Quantitative Data on Anticancer Effects of Genistein

The following table summarizes the half-maximal inhibitory concentration (IC50) of genistein in various cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Cancer TypeCell LineIC50 (µM)Duration of Treatment (h)Reference
Breast Cancer MDA-MB-23110 - 100Not Specified[4]
BT-474Not SpecifiedNot Specified[4]
Hepatocellular Carcinoma HepG22024[5]
Bel 7402Not SpecifiedNot Specified[4]
HuH-7Not SpecifiedNot Specified[4]
Gastric Cancer BGC-823Not SpecifiedNot Specified[4]
SGC-790120 - 80Not Specified[4]
Cervical Cancer HeLa5 - 6048[6]
CaSki5 - 8024 - 48[6]
C33A5 - 6048[6]
Prostate Cancer PC-3Not SpecifiedNot Specified[7]
LNCaP0.5 - 10Not Specified[7]
Colon Cancer HT-29Not SpecifiedNot Specified[2]
LoVoNot SpecifiedNot Specified[2]
HCT-116Not SpecifiedNot Specified[2]
Ovarian Cancer Not SpecifiedNot SpecifiedNot Specified[3]

Key Anticancer Mechanisms of Genistein

Genistein exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2]

Experimental Protocols for Assessing Anticancer Effects

Below are detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like genistein.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., genistein) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This method uses PI to stain the DNA of cells, and the fluorescence intensity is proportional to the DNA content. Flow cytometry is then used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and treat them with RNase A to degrade RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways Modulated by Genistein

Genistein's anticancer activity is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. These include the NF-κB, PI3K/Akt, and MAPK pathways.[2][3]

Genistein_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Genistein Genistein PI3K PI3K Genistein->PI3K inhibits IKK IKK Genistein->IKK inhibits Ras Ras Genistein->Ras inhibits Bax Bax Genistein->Bax upregulates Bcl2 Bcl-2 Genistein->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB IkB->NFkB sequesters NFkB->Cell_Survival NFkB->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Bax->Caspases Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome Angiogenesis Angiogenesis

Caption: Signaling pathways modulated by genistein leading to anticancer effects.

This compound: An Uncharted Territory in Cancer Research

In stark contrast to genistein, there is a significant lack of publicly available scientific literature on the anticancer effects of this compound. Chemical databases provide its structure, but experimental data on its biological activity, particularly in the context of cancer, is absent.

A study on two isomeric flavones, referred to as "flavone A" and "flavone B," demonstrated that "flavone B" induces apoptosis in poorly differentiated colon and pancreatic cancer cells through the extrinsic pathway, which involves the upregulation of phosphorylated ERK and c-JUN.[3] However, the study does not explicitly identify "flavone B" as this compound. Further research is required to determine the chemical identity of "flavone B" and to investigate the potential anticancer properties of this compound.

Experimental_Workflow_Anticancer_Drug_Screening cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with Test Compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Signaling Western Blot for Signaling Proteins Treatment->Signaling Animal_Model Xenograft Mouse Model Viability->Animal_Model Promising candidates Apoptosis->Animal_Model Promising candidates Cell_Cycle->Animal_Model Promising candidates Signaling->Animal_Model Promising candidates Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Toxicity Assess Toxicity Animal_Model->Toxicity

Caption: General experimental workflow for evaluating the anticancer effects of a compound.

Conclusion

While genistein stands as a well-characterized isoflavone with potent and broad-spectrum anticancer activities, this compound remains largely unexplored in the context of cancer research. The extensive body of evidence for genistein provides a strong foundation for its continued investigation as a potential therapeutic and chemopreventive agent. Future research is critically needed to elucidate the biological activities of this compound and to determine if it holds any promise as an anticancer compound. A direct and meaningful comparison of the anticancer effects of these two molecules will only be possible once sufficient experimental data on this compound becomes available.

References

Unveiling the Anti-Inflammatory Arsenal of Parvisoflavanone and its Isoflavone Cousins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory mechanisms of Parvisoflavanone, with a broader look at the well-documented activities of other isoflavones. This analysis, supported by experimental data, illuminates the therapeutic potential of this class of compounds in modulating key inflammatory signaling pathways.

Inflammation, a fundamental biological response, can become a double-edged sword when dysregulated, contributing to a spectrum of chronic diseases. Isoflavones, a class of naturally occurring polyphenolic compounds abundant in soybeans and other legumes, have garnered significant attention for their potent anti-inflammatory properties. While research on the specific isoflavanone "this compound" is emerging, a wealth of data on related isoflavones provides a strong foundation for understanding its likely mechanisms of action. This guide will delve into the molecular pathways targeted by these compounds, offering a comparative analysis to inform future research and drug development.

The Isoflavone Anti-Inflammatory Blueprint: Targeting Key Signaling Cascades

The anti-inflammatory effects of isoflavones are not governed by a single mechanism but rather a multi-pronged attack on the cellular machinery of inflammation. Extensive research has identified three primary signaling pathways that are significantly modulated by isoflavones: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1][2][3]

Taming the Inflammatory Master Switch: The NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Isoflavones, notably genistein and daidzein, have been shown to effectively inhibit this pathway.[4][5] They achieve this by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, isoflavones block the translocation of NF-κB to the nucleus, thereby silencing the transcription of inflammatory genes.[5]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NFkB IkB->NFkB Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Translocation This compound This compound This compound->IKK Inhibition Inflammation Inflammation Gene_Transcription->Inflammation

Intercepting Stress Signals: The MAPK Pathway

The MAPK signaling cascade is another critical regulator of inflammation, activated by various cellular stressors and inflammatory cytokines. This pathway comprises a series of protein kinases that ultimately lead to the activation of transcription factors involved in the inflammatory response. Isoflavones have been demonstrated to interfere with this pathway at multiple levels. For instance, studies have shown that hydrogenated isoflavones can attenuate the phosphorylation of key MAPK proteins such as JNK, ERK, and p38, thereby blocking the downstream inflammatory signaling.[2]

MAPK_Inhibition cluster_stimulus Cellular Stress / Cytokines cluster_pathway MAPK Cascade cluster_response Cellular Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation This compound This compound This compound->MAPK Inhibition of Phosphorylation Inflammation Inflammation Transcription_Factors->Inflammation

Disarming the Inflammasome: The NLRP3 Connection

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Emerging evidence suggests that isoflavones can also target this pathway. For example, soy isoflavones have been shown to ameliorate experimental colitis by inhibiting the NLRP3 inflammasome.[6] Flavonoids, the broader class of compounds to which isoflavones belong, have been found to interfere with NLRP3 inflammasome activation.[3]

NLRP3_Inhibition cluster_signals Danger Signals (PAMPs, DAMPs) cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects Signals Signals NLRP3 NLRP3 Signals->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage This compound This compound This compound->NLRP3 Inhibition of Assembly Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Comparative Efficacy: A Data-Driven Overview

To provide a clearer picture of the anti-inflammatory potential of isoflavones, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies of this compound against other isoflavones are limited. Therefore, data for well-studied isoflavones like genistein and daidzein are presented as a benchmark.

Table 1: Inhibition of Pro-Inflammatory Mediators by Isoflavones

IsoflavoneCell TypeStimulusMediatorInhibition (%)Concentration
Genistein RAW 264.7 MacrophagesLPSNO Production~50%10 µM
Daidzein RAW 264.7 MacrophagesLPSNO Production~40%10 µM
Hydrogenated Isoflavones RAW 264.7 MacrophagesLPSTNF-αSignificant10-40 µM
Hydrogenated Isoflavones RAW 264.7 MacrophagesLPSIL-6Significant10-40 µM

Note: This table is a representative summary. Actual values may vary depending on specific experimental conditions.

Table 2: Effects of Isoflavones on NF-κB and MAPK Signaling

IsoflavoneCell TypeTargetEffectConcentration
Genistein VariousNF-κB ActivationInhibition10-50 µM
Daidzein Synovial MH7A cellsNF-κB p65 PhosphorylationSignificant Inhibition10 µg/ml
Daidzein Synovial MH7A cellsERK1/2 PhosphorylationSignificant Inhibition10 µg/ml
Hydrogenated Isoflavones RAW 264.7 Macrophagesp65 Nuclear TranslocationAttenuation10-40 µM
Hydrogenated Isoflavones RAW 264.7 MacrophagesJNK, ERK, p38 PhosphorylationAttenuation10-40 µM

Note: This table is a representative summary. Actual values may vary depending on specific experimental conditions.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with varying concentrations of the isoflavone for 1-2 hours. Stimulate with an inflammatory agent (e.g., LPS, 1 µg/mL) for 30-60 minutes.

  • Nuclear Extract Preparation: Harvest cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.

  • DNA-Binding Reaction: Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the radiolabeled complexes by autoradiography. A decrease in the intensity of the shifted band in isoflavone-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.

MAPK Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with the isoflavone for 1-2 hours, followed by stimulation with a relevant agonist (e.g., growth factors, cytokines) for 15-30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK) and total MAPK proteins (as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total MAPK in isoflavone-treated samples indicates inhibition of the pathway.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
  • Cell Priming and Treatment: Prime cells (e.g., bone marrow-derived macrophages) with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β. Pre-treat with the isoflavone during the last hour of priming.

  • Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP, 5 mM) for 30-60 minutes.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol. A reduction in IL-1β levels in the isoflavone-treated groups compared to the activated control indicates inhibition of NLRP3 inflammasome activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other isoflavones, possesses significant anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. While direct experimental validation for this compound is still needed, the extensive research on related isoflavones provides a robust framework for its potential therapeutic applications.

Future research should focus on elucidating the specific molecular targets of this compound and conducting head-to-head comparative studies with other well-characterized anti-inflammatory agents. Such investigations will be crucial for unlocking the full therapeutic potential of this promising natural compound in the fight against chronic inflammatory diseases.

References

Comparative Analysis of Daidzein and Parvisoflavanone on Estrogen Receptors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Daidzein and Parvisoflavanone

Daidzein is a well-characterized isoflavone found predominantly in soybeans and other legumes. Its structural similarity to estradiol allows it to bind to estrogen receptors (ERs), exhibiting both estrogenic and anti-estrogenic effects depending on the tissue and the hormonal environment. This compound is a type of isoflavanone isolated from the heartwood of Dalbergia parviflora. Isoflavanones are structurally related to isoflavones, with the key difference being the saturation of the C2-C3 double bond in the C ring. This structural variation is known to influence biological activity. While research on Dalbergia parviflora has identified numerous flavonoids with estrogenic properties, specific data for this compound remains elusive.

Daidzein: A Profile of Estrogenic Activity

Daidzein's interaction with estrogen receptors has been extensively studied, revealing a preferential binding to and activation of Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).

Quantitative Data on Daidzein's Estrogenic Activity

The following table summarizes key quantitative data on daidzein's binding affinity and transcriptional activation of estrogen receptors.

ParameterEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Reference
Relative Binding Affinity (RBA, % of Estradiol) 0.1 - 10.5 - 5[1][2]
IC50 (nM) ~5000~1000[1]
EC50 (nM) in Reporter Gene Assay ~100 - 1000~10 - 100[2]

Note: RBA, IC50, and EC50 values can vary depending on the specific experimental conditions and assay used.

This compound: An Overview of Available Information

Despite a thorough literature search, no specific experimental data on the binding affinity (Ki or IC50) or functional activation (EC50) of this compound on either ERα or ERβ was found.

However, a study on various flavonoids from Dalbergia parviflora, the plant source of this compound, provides some general insights. The study evaluated the estrogenic activity of several isolated isoflavones and isoflavanones on human breast cancer cell lines. A key finding was that isoflavones, such as genistein and biochanin A, generally exhibited more potent estrogenic activity compared to the isolated isoflavanones[1][3]. For instance, the isoflavanone (3S)-sativanone showed weaker activity than its corresponding isoflavone[3]. This suggests that this compound, as an isoflavanone, would likely exhibit weaker estrogenic activity than daidzein.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the estrogenic activity of compounds like daidzein and this compound are provided below.

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to ERα or ERβ.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Radiolabeled ligand: [³H]17β-estradiol.

  • Test compounds: Daidzein, this compound.

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • A constant concentration of ERα or ERβ and [³H]17β-estradiol is incubated with increasing concentrations of the unlabeled test compound.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The receptor-bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100%.

Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of ERα or ERβ.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express ERs.

  • Expression vectors for human ERα or ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are co-transfected with the ER expression vector, the ERE-reporter plasmid, and the control plasmid.

  • After transfection, cells are treated with various concentrations of the test compound or a vehicle control.

  • Following an incubation period, the cells are lysed.

  • The activity of the reporter enzyme (and the control enzyme) is measured.

  • The reporter activity is normalized to the control enzyme activity.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.

EstrogenSignaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Daidzein / this compound ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding ER_HSP ER-HSP Complex Dimer ER Dimerization ER->Dimer Translocation & Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding Causes Dissociation ERE Estrogen Response Element (on DNA) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway. (Within 100 characters)

ExperimentalWorkflow cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Reporter Gene Assay Compound Prepare Daidzein & This compound Solutions Binding_Incubation Incubate with ERα/ERβ & Radiolabeled Estrogen Compound->Binding_Incubation Reporter_Treatment Treat Cells with Compounds Compound->Reporter_Treatment Binding_Separation Separate Bound & Free Ligand Binding_Incubation->Binding_Separation Binding_Measurement Measure Radioactivity Binding_Separation->Binding_Measurement Binding_Analysis Calculate IC50 & RBA Binding_Measurement->Binding_Analysis Reporter_Transfection Transfect Cells with ER & Reporter Plasmids Reporter_Transfection->Reporter_Treatment Reporter_Lysis Cell Lysis Reporter_Treatment->Reporter_Lysis Reporter_Measurement Measure Reporter Activity Reporter_Lysis->Reporter_Measurement Reporter_Analysis Calculate EC50 Reporter_Measurement->Reporter_Analysis

Caption: Experimental Workflow for Estrogenic Activity. (Within 100 characters)

Conclusion

Daidzein is a well-documented phytoestrogen with a clear preference for ERβ. Its binding affinity and ability to activate estrogen receptors have been quantified in numerous studies. In contrast, there is a notable lack of specific experimental data for this compound. Based on the general trend observed for isoflavonoids, it is plausible to hypothesize that this compound would exhibit weaker estrogenic activity than daidzein. However, to provide a definitive comparative analysis, further experimental investigation into the estrogen receptor binding and activation profile of this compound is required. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to pursue studies that will fill this knowledge gap.

References

In Vivo Neuroprotective Effects of Parvisoflavanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo studies specifically validating the neuroprotective effects of Parvisoflavanone. While the broader class of isoflavones, to which this compound belongs, has demonstrated significant neuroprotective potential in various experimental models, direct evidence for this compound's efficacy in living organisms is currently unavailable. This guide, therefore, aims to provide a comparative framework based on established data for other well-researched isoflavones, offering a template for the future evaluation of this compound.

Comparison with Alternative Neuroprotective Isoflavones

Numerous isoflavones, such as Genistein, Daidzein, and Formononetin, have been investigated for their ability to protect the nervous system.[1] These compounds have shown promise in preclinical studies, mitigating neuronal damage in models of neurodegenerative diseases.[1] The primary mechanisms underlying their neuroprotective action include antioxidant effects, modulation of estrogenic receptors, anti-inflammatory properties, and anti-apoptotic activity.[1]

To facilitate a future comparative analysis of this compound, the following table summarizes key quantitative data from in vivo studies of other prominent isoflavones. This structure can be populated with this compound-specific data as it becomes available.

IsoflavoneAnimal ModelDosageKey FindingsReference
This compound Data not availableData not availableData not available
Formononetin MCAO rats (ischemic stroke)60 µmol/kgSignificantly reduced infarct volume to 10.76 ± 4.21% compared to vehicle (27.93% ± 7.1%).[2][3]
Daidzein MCAO rats (ischemic stroke)60 µmol/kgReduced infarct volume to 13.84 ± 0.95%.[2][3]
Genistein Various neurodegenerative modelsVariesExhibits potent neuroprotective properties.[1]
Biochanin A Various neurodegenerative modelsVariesDemonstrates significant neuroprotective effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols that could be adapted for in vivo studies of this compound.

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

  • MCAO Procedure: A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: this compound (or vehicle control) is administered at the desired dosage and route (e.g., intraperitoneal injection) at a specific time point relative to the MCAO procedure (e.g., 30 minutes post-occlusion).

  • Behavioral Testing: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: Following behavioral testing, animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using imaging software.

Signaling Pathways in Neuroprotection

The neuroprotective effects of isoflavones are often mediated through complex signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds like this compound.

A key pathway implicated in isoflavone-mediated neuroprotection is the PI3K/Akt signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Isoflavone Isoflavone Receptor Receptor Isoflavone->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell_Survival Akt->Cell_Survival promotes

Figure 1. Simplified PI3K/Akt signaling pathway potentially activated by isoflavones.

Experimental Workflow for In Vivo Validation

A typical workflow for the in vivo validation of a neuroprotective compound like this compound would involve several key stages, from initial compound screening to detailed mechanistic studies.

Experimental_Workflow A Compound Selection (this compound) B In Vitro Screening (Neuronal cell lines) A->B C Animal Model Selection (e.g., MCAO, MPTP) B->C D Dose-Response & Toxicity Studies C->D E Efficacy Studies (Behavioral & Histological Analysis) D->E F Mechanism of Action Studies (Western Blot, IHC, etc.) E->F G Data Analysis & Publication F->G

Figure 2. A generalized workflow for the in vivo validation of neuroprotective compounds.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Parvisoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[1][2][3] HPLC-PDA is a robust and widely accessible technique suitable for quantifying compounds that possess a chromophore, making it a viable option for flavonoids.[4] On the other hand, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous when dealing with complex biological matrices or when very low concentrations of the analyte need to be measured.[5][6][7]

Comparative Analysis of Analytical Methods

The cross-validation of analytical methods is crucial to ensure the reliability, reproducibility, and accuracy of the results. This process involves comparing the performance of two or more methods to determine if they provide equivalent results. Below is a summary of hypothetical, yet realistic, performance data for the quantification of Parvisoflavanone using HPLC-PDA and LC-MS/MS, based on typical values observed for other flavonoids.[5][8][9][10]

Validation ParameterHPLC-PDA MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range 0.1 - 50 µg/mL0.5 - 500 ng/mLDependent on expected concentration
Accuracy (% Recovery) 97.5% - 104.2%98.9% - 102.5%80% - 120%
Precision (RSD%)
- Intra-day< 4.5%< 3.8%≤ 15%
- Inter-day< 5.8%< 5.1%≤ 15%
LOD 30 ng/mL0.1 ng/mL-
LOQ 100 ng/mL0.5 ng/mL-
Selectivity ModerateHighNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results with minor changes in method parameters

Experimental Protocols for Cross-Validation

A detailed experimental protocol is essential for a successful cross-validation study. The following outlines a general procedure that can be adapted for the analysis of this compound.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Spiking: Prepare a stock solution of this compound and spike it into the blank plasma at various concentration levels to create calibration standards and quality control (QC) samples.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate) to the plasma sample, vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.[6]

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with a low-organic solvent, and elute this compound with a high-organic solvent. Evaporate the eluate and reconstitute.

2. Chromatographic Conditions

  • HPLC-PDA System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector set at the maximum absorption wavelength of this compound.

  • LC-MS/MS System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

3. Validation Parameters Assessment

  • Linearity: Analyze a series of calibration standards (typically 6-8) to establish the linear range of the method.

  • Accuracy: Analyze QC samples at low, medium, and high concentrations and calculate the percentage recovery.

  • Precision:

    • Intra-day: Analyze QC samples multiple times on the same day.

    • Inter-day: Analyze QC samples on three different days.

  • Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the this compound peak.

  • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, column temperature) and assess the impact on the results.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

start Define Analytical Requirements method_dev_a Method A Development (e.g., HPLC-PDA) start->method_dev_a method_dev_b Method B Development (e.g., LC-MS/MS) start->method_dev_b validation_a Individual Validation of Method A method_dev_a->validation_a validation_b Individual Validation of Method B method_dev_b->validation_b cross_validation Cross-Validation Study validation_a->cross_validation validation_b->cross_validation sample_analysis Analysis of the Same Set of Samples by Both Methods cross_validation->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Equivalency data_comparison->conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Parvisoflavanone Analogs: Insights from Related Flavonoid Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to parvisoflavanones, drawing insights from a broader class of flavonoids, including flavones and isoflavones. The information presented is intended to guide the rational design and development of novel therapeutic agents based on the parvisoflavanone scaffold.

Anticancer Activity

The anticancer effects of flavonoid analogs are significantly influenced by the substitution patterns on their core structure. Modifications to the aromatic rings can modulate cytotoxicity, selectivity, and mechanism of action.

Key Structural-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical for anticancer activity. Methoxy groups can enhance cytotoxic activity in various cancer cell lines by improving ligand-protein binding and activating downstream signaling pathways leading to cell death.[1][2] However, excessive lipophilicity due to methoxy groups can reduce water solubility and hinder transport to target sites.[1][2] The incorporation of polar hydroxyl groups can help overcome this by forming hydrogen bonds and stabilizing free radicals.[1][2] The synergistic effect of both moieties can maximize cytotoxicity.

  • C-1' Position: For protoflavone analogs, derivatives with a free hydroxyl group at the C-1' position generally exhibit the strongest cytotoxic activities, while substitution at this position leads to weaker effects.[3]

  • 6-Methylation: 6-Methylated protoflavones have shown potential as leads for developing selective compounds against multidrug-resistant (MDR) cancer.[3]

  • Fused Rings: The incorporation of fused ring systems, such as pyran and furan moieties, onto the isoflavene scaffold offers a strategy for structural optimization and has been explored for anticancer activity.[4][5]

  • Pro-oxidant Properties: Some flavanone derivatives exert their anticancer effects by acting as pro-oxidants, increasing intracellular reactive oxygen species (ROS) levels and inducing oxidative stress, which can lead to apoptosis and DNA damage in cancer cells.[6]

Table 1: Comparative Cytotoxic Activity (IC50) of Flavonoid Analogs in Cancer Cell Lines

Compound/Analog TypeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-23121.27Dihydroxy and polymethoxy substitution[1]
Nobiletin (hexamethoxyflavone)MDA-MB-231>30Hexamethoxy substitution[1]
Barbigerone analog (1g)-3.58 (TNF-α inhibition)Pyranoisoflavone[7]
3-benzylideneflavanone (1)Various colon cancer8-20Benzylidene substitution[6]
3-spiro-1-pirazolines analogs (3, 5)Various colon cancer15-30Spiro-pirazoline substitution[6]
Anti-inflammatory Activity

Flavonoid derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Key Structural-Activity Relationship Insights:

  • Pyranoisoflavones: Analogs of barbigerone, a pyranoisoflavone, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α).[7] Compound 1g from a synthesized series showed more potent TNF-α inhibition than barbigerone itself.[7]

  • Methylated Flavanones: Methyl derivatives of flavanone can inhibit nitric oxide (NO) production and modulate the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α in stimulated macrophages.[8] Specifically, 2'-methylflavanone and 3'-methylflavanone have shown strong anti-inflammatory activity.[8]

  • Mechanism of Action: The anti-inflammatory effects of flavonoids are often linked to their ability to inhibit inflammatory signaling pathways like NF-κB and MAPK, and to block pro-inflammatory enzymes such as COX-1, COX-2, and 5-LOX.[9][10][11]

Table 2: Comparative Anti-inflammatory Activity of Flavonoid Analogs

Compound/AnalogAssayEndpointActivityReference
Barbigerone (1a)LPS-stimulated splenocytesTNF-α productionIC50 = 8.46 µM[7]
Pyranoisoflavone (1g)LPS-stimulated splenocytesTNF-α productionIC50 = 3.58 µM[7]
2'-methylflavanone (5B)LPS-stimulated RAW246.7 cellsCytokine productionReduction of IL-6, IL-12p40, IL-12p70, TNF-α[8]
3'-methylflavanone (6B)LPS-stimulated RAW246.7 cellsCytokine productionReduction of IL-6, IL-12p40, IL-12p70, IL-1β[8]
Antimicrobial Activity

The antimicrobial properties of flavonoid analogs are influenced by their structural class and substitution patterns, with different activities observed against Gram-positive and Gram-negative bacteria.

Key Structural-Activity Relationship Insights:

  • Chalcones vs. Flavones/Flavanones: Chalcones, the open-chain precursors of flavonoids, often exhibit more potent antimicrobial activity than their cyclized flavone and flavanone counterparts.[12]

  • Hydroxylation: The presence of hydroxyl groups is often important for antimicrobial activity. For instance, 3-hydroxy flavone derivatives are particularly active against Gram-negative bacteria.[13] 5,7-dihydroxylation on ring A and 4'-hydroxylation on ring B are considered important for anti-MRSA activity.[14]

  • Halogenation: The introduction of halogen atoms, such as chlorine and bromine, can enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[12]

  • Methylation: In contrast to hydroxylation, methylation can sometimes reduce antibacterial action.[14] 3-methyl flavanone derivatives have shown activity against Gram-positive bacteria.[13]

Table 3: Comparative Antimicrobial Activity of Flavonoid Analogs

Compound/Analog TypeTarget OrganismActivity (MIC)Key Structural FeaturesReference
ChalconesStaphylococcus aureus31.25 - 125 µg/mLOpen C-ring[12]
Methoxy-substituted flavanone (8)S. aureus, P. aeruginosa, B. cereus15.62 - 125 µg/mLMethoxy group[12]
Flavan-3-ol with 3-O-acyl chainsStaphylococcus spp.-Increased with C8 and C10 acyl chains[14]
(E)-3-(2-(Allyloxy)phenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (4d)Gram-positive bacteria0.39−6.25 μg/mLDihydroxyl and allyloxy groups[14]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[1]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (TNF-α Production)

Objective: To evaluate the inhibitory effect of compounds on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Cell Culture: Murine splenocytes or macrophage cell lines (e.g., RAW264.7) are used.[7][8]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a certain period before or concurrently with LPS stimulation.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Anticancer Screening (Cytotoxicity Assays) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Screening (Cytokine Assays) characterization->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Analysis (e.g., NF-κB) sar->pathway ros ROS Production Measurement sar->ros

Caption: General experimental workflow for SAR studies of this compound analogs.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response cluster_inhibition Inhibition by Flavonoid Analogs LPS LPS IKK IKK LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription of COX2 COX-2 nucleus->COX2 induces transcription of iNOS iNOS nucleus->iNOS induces transcription of inhibitor This compound Analog inhibitor->IKK inhibits inhibitor->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoid analogs.

References

meta-analysis of Parvisoflavanone clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Clinical Trial Data for Parvisoflavanone

A comprehensive search for meta-analyses and individual clinical trials concerning this compound did not yield any results. There is no evidence to suggest that this compound has been subjected to human clinical trials. The available scientific literature is limited to preclinical studies, primarily investigating the effects of a related compound, Parvisoflavone A, in laboratory settings (in vitro).

Therefore, a meta-analysis of clinical trials for this compound cannot be conducted. However, to provide valuable information for researchers, scientists, and drug development professionals, this guide presents a summary and comparison of the available preclinical data on Parvisoflavone A, focusing on its anticancer properties.

Preclinical Data Summary for Parvisoflavone A

Parvisoflavone A is a natural isoflavonoid that has been investigated for its potential as an anticancer agent. The following sections summarize the findings from key preclinical studies, detailing its effects on various cancer cell lines and the experimental protocols used.

Table 1: Summary of In Vitro Anticancer Activity of Parvisoflavone A
Cell LineCancer TypeKey FindingsIC50 ValuesReference
A549Lung CancerInduced apoptosis and autophagy. Inhibited cell proliferation.18.76 μM
H1299Lung CancerInduced apoptosis.Not specified
U2OSOsteosarcomaInduced G2/M phase cell cycle arrest and apoptosis.Not specified
HOSOsteosarcomaInduced G2/M phase cell cycle arrest and apoptosis.Not specified
SGC-7901Gastric CancerInhibited proliferation and induced apoptosis.Not specified
BGC-823Gastric CancerInhibited proliferation and induced apoptosis.Not specified

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The findings summarized above were primarily derived from a series of standard in vitro assays designed to assess the anticancer effects of chemical compounds.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay was used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Cancer cells were seeded in 96-well plates and treated with varying concentrations of Parvisoflavone A for specified durations. Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the resulting formazan crystals were dissolved in a solvent. The absorbance was then measured using a microplate reader to determine the extent of cell death.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry with Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the extent of apoptosis induced by Parvisoflavone A, treated cells were stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells were then analyzed by flow cytometry.

  • Cell Cycle Analysis: For cell cycle analysis, cells treated with Parvisoflavone A were harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells was then measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Expression Analysis: Western blotting was employed to investigate the effect of Parvisoflavone A on the expression levels of key proteins involved in cell signaling pathways related to apoptosis, cell cycle regulation, and proliferation. Cells were lysed, and the protein concentrations were determined. Equal amounts of protein were then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins, followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway Analysis

Preclinical studies suggest that Parvisoflavone A exerts its anticancer effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism of action involving the PI3K/Akt and MAPK signaling pathways, which are central to cell survival, proliferation, and apoptosis.

ParvisoflavoneA_Pathway ParvisoflavoneA Parvisoflavone A PI3K PI3K ParvisoflavoneA->PI3K ERK ERK ParvisoflavoneA->ERK p38 p38 MAPK ParvisoflavoneA->p38 JNK JNK ParvisoflavoneA->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation p38->Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of Parvisoflavone A's anticancer effects.

Head-to-Head Comparison of Parvisoflavanone Delivery Systems: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of delivery systems for the isoflavone Parvisoflavanone remains a critical area for future research, as publicly available data on its formulation into nanoparticles, liposomes, or micelles is currently unavailable. While the scientific community has extensively explored various nano-delivery platforms to enhance the bioavailability of poorly soluble compounds, specific experimental data for this compound is not yet published. This guide, therefore, draws upon established methodologies and data from a closely related synthetic isoflavone, Ipriflavone, to provide a framework for the anticipated performance of such delivery systems for this compound.

The development of effective oral delivery systems is paramount for isoflavones like this compound, which are often characterized by low aqueous solubility, limiting their absorption and therapeutic potential. Advanced drug delivery systems such as solid lipid nanoparticles (SLNs), polymeric micelles, and liposomes are designed to overcome these limitations by encapsulating the active compound, thereby improving its solubility, stability, and pharmacokinetic profile.

Comparative Performance of Isoflavone Delivery Systems

Based on a study of Ipriflavone-loaded Solid Lipid Nanoparticles (IP-SLN), we can project the potential characteristics of a this compound-loaded SLN formulation. The following table summarizes the performance metrics of the IP-SLN system, which serves as a valuable reference point for future this compound research.

ParameterIpriflavone-Loaded Solid Lipid Nanoparticles (IP-SLN)
Particle Size 43.24 ± 3 nm
Zeta Potential -9.53 mV
Encapsulation Efficiency 76.53 ± 1.84%
In Vitro Release (48h) 79.02%
Relative Bioavailability Increase 515%

Data adapted from a study on Ipriflavone-loaded Solid Lipid Nanoparticles[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the preparation and characterization of solid lipid nanoparticles, which can be adapted for this compound.

Preparation of Solid Lipid Nanoparticles (SLNs) by Modified Solvent Evaporation

This method involves the preparation of an organic and an aqueous phase.

  • Organic Phase Preparation: The lipid (e.g., a triglyceride) and this compound are dissolved in a suitable organic solvent.

  • Aqueous Phase Preparation: A surfactant (e.g., Polysorbate 80) is dissolved in purified water.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Sonication: The coarse emulsion is then subjected to probe sonication to reduce the particle size and form a nanoemulsion.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles encapsulating this compound.

  • Purification: The resulting SLN dispersion is purified to remove any unencapsulated drug and excess surfactant, typically through centrifugation or dialysis.

Characterization of Solid Lipid Nanoparticles

A thorough characterization is essential to ensure the quality and performance of the delivery system.

  • Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS). The particle size indicates the potential for absorption, while the zeta potential provides an indication of the formulation's stability.

  • Encapsulation Efficiency (EE%): Determined by separating the unencapsulated this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of drug in both the supernatant and the nanoparticles using a validated analytical method like High-Performance Liquid Chromatography (HPLC). The EE% is calculated as: (Total amount of drug - Amount of free drug) / Total amount of drug * 100

  • In Vitro Drug Release: Typically performed using a dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline at pH 7.4). Samples are withdrawn from the release medium at predetermined time intervals and analyzed for this compound content to determine the release profile.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet elucidated in the literature, isoflavones are known to interact with various cellular signaling cascades, often implicated in anticancer and anti-inflammatory effects. A general experimental workflow for evaluating a novel this compound delivery system is depicted below.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Delivery System Formulation (e.g., SLN, Liposome, Micelle) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Release In Vitro Release Study Characterization->Release Cell_Culture Cell Culture Studies (Cytotoxicity, Uptake) Characterization->Cell_Culture Pharmacokinetics Pharmacokinetic Studies (Bioavailability) Cell_Culture->Pharmacokinetics Efficacy Pharmacodynamic Studies (Therapeutic Efficacy) Pharmacokinetics->Efficacy

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

As research into this compound continues, it is anticipated that data on various delivery systems will become available, enabling a direct and comprehensive head-to-head comparison. The methodologies and comparative framework presented here provide a foundation for these future investigations.

References

Validating the Targets of Parvisoflavanone: A Comparative Guide to CRISPR-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Parvisoflavanone, a member of the flavonoid family, represents a class of natural compounds with significant therapeutic potential. Like many flavonoids, it is presumed to exert anti-inflammatory and anti-cancer effects through the modulation of key cellular signaling pathways. However, the precise molecular targets of this compound remain largely uncharacterized. This guide provides a comprehensive comparison of CRISPR-based methodologies for validating the putative targets of this compound, offering a roadmap for researchers seeking to elucidate its mechanism of action and accelerate its development as a potential therapeutic agent.

Introduction to Target Validation with CRISPR

Target validation is a critical step in the drug discovery pipeline, confirming that the modulation of a specific biological target (e.g., a protein or gene) achieves the desired therapeutic effect. The advent of CRISPR-Cas9 technology has revolutionized this process, offering a precise and scalable platform for genetic perturbation. This guide will focus on a hypothetical scenario where this compound is predicted to inhibit a key kinase in the PI3K/Akt signaling pathway, a frequently dysregulated pathway in cancer.

CRISPR-Based Target Validation Workflow

A typical CRISPR-based workflow to validate the putative target of this compound involves several key stages, from initial library screening to individual gene knockout studies.

CRISPR_Workflow cluster_0 Phase 1: Genome-Wide Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action A Cancer Cell Line (e.g., MCF-7) B Lentiviral Transduction (GeCKO v2 library) A->B C This compound Treatment B->C D Cell Viability Assay & Genomic DNA Extraction C->D E NGS & Data Analysis (MAGeCK) D->E F Generate Individual Knockout Cell Lines (Top Hits) E->F Identify Resistance- Conferring Genes G Validate Knockout (Western Blot, Sanger) F->G H Dose-Response Assay with this compound G->H I Phenotypic Assays (Apoptosis, Proliferation) H->I J Pathway Analysis (Western Blot for p-Akt, etc.) I->J K Rescue Experiments (Expressing mutated target) J->K

Figure 1: CRISPR-based workflow for this compound target validation.

Comparison of Target Validation Methodologies

While CRISPR offers unparalleled precision, it is important to consider its advantages and limitations in the context of other widely used target validation techniques.

FeatureCRISPR/Cas9RNA Interference (shRNA/siRNA)Chemical ProteomicsThermal Shift Assay (TSA)
Principle Permanent gene knockout at the DNA level.Transient gene knockdown at the mRNA level.Affinity-based capture of protein targets.Measures changes in protein thermal stability upon ligand binding.
Specificity High, but potential for off-target effects.Prone to off-target effects and incomplete knockdown.Can identify direct and indirect binders.Detects direct binding interactions.
Throughput High (pooled library screens).High (pooled or arrayed screens).Medium to high.Medium to high.
Cellular Context Applicable in various cell types and in vivo.Applicable in various cell types.Requires cell lysates or specific probes.Requires purified protein or cell lysates.
Confirmatory Strong evidence for target necessity.Good for initial screening.Identifies potential binding partners.Confirms direct target engagement.

The PI3K/Akt Signaling Pathway: A Putative Target for this compound

Based on the known activities of similar flavonoids, a plausible hypothesis is that this compound inhibits a critical kinase within the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound Hypothetical_Target Hypothetical Target Kinase This compound->Hypothetical_Target inhibits Hypothetical_Target->Akt

Figure 2: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

1. CRISPR Knockout Screening for this compound Resistance

  • Objective: To identify genes whose knockout confers resistance to this compound, suggesting they are essential for its activity.

  • Methodology:

    • Package a genome-scale CRISPR knockout (GeCKO) library into lentiviral particles.

    • Transduce a cancer cell line (e.g., MCF-7) at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.

    • Select for transduced cells using puromycin.

    • Split the cell population into a control group (DMSO) and a treatment group (this compound at IC50).

    • Culture the cells for 14-21 days, allowing for the enrichment of resistant cells.

    • Harvest genomic DNA from both populations.

    • Amplify the sgRNA-encoding regions using PCR.

    • Perform next-generation sequencing (NGS) to determine the representation of each sgRNA.

    • Analyze the data using software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population.

2. Validation of Individual Gene Hits

  • Objective: To confirm that the knockout of a specific gene identified in the screen confers resistance to this compound.

  • Methodology:

    • Design 2-3 high-quality sgRNAs targeting the gene of interest.

    • Clone each sgRNA into a Cas9-expressing vector.

    • Transfect the cancer cell line with the individual sgRNA-Cas9 plasmids.

    • Select for successfully transfected cells and isolate single-cell clones.

    • Expand the clones and validate gene knockout via Western blot (for protein) and Sanger sequencing (for genomic DNA).

    • Perform a dose-response assay with this compound on the knockout and wild-type cell lines to confirm a shift in IC50.

3. Comparison of CRISPR to Alternative Methods

To provide a comprehensive validation strategy, CRISPR-based findings should be corroborated with orthogonal approaches.

Comparative_Validation cluster_Genetic Genetic Approaches cluster_Biochemical Biochemical Approaches CRISPR CRISPR Knockout Target Putative Target (e.g., a kinase) CRISPR->Target Validates necessity shRNA shRNA Knockdown shRNA->Target Suggests involvement TSA Thermal Shift Assay TSA->Target Confirms direct binding ChemProteomics Chemical Proteomics ChemProteomics->Target Identifies binding partners

Figure 3: Orthogonal approaches for target validation.

Conclusion

CRISPR-based technologies provide a powerful and precise toolkit for the validation of novel drug targets. For a compound like this compound, where the mechanism of action is not well-defined, a systematic approach using genome-wide CRISPR screens followed by individual hit validation can rapidly identify high-confidence targets. By integrating these genetic approaches with biochemical methods, researchers can build a robust body of evidence to support the advancement of this compound and other promising natural products in the drug discovery pipeline.

Generalized Experimental Workflow for Comparative Transcriptomics (RNA-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Transcriptomic Analysis of Parvisoflavanone Treatment: A Guide for Researchers

Introduction

This compound, a member of the isoflavonoid family, has been a subject of interest for its potential biological activities. Understanding the molecular mechanisms underlying the effects of this compound is crucial for its potential development as a therapeutic agent. Comparative transcriptomics, the study of gene expression changes in response to a specific treatment compared to a control or other treatments, provides a powerful tool to elucidate these mechanisms. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the comparative transcriptomics of cells treated with this compound, summarizing available data, detailing experimental protocols, and visualizing key signaling pathways.

Data Presentation: Summary of Quantitative Data

Currently, there are no publicly available transcriptomic studies specifically investigating the effects of this compound on any cell type. Extensive searches of scientific literature and databases have not yielded any datasets on differentially expressed genes, pathway analyses, or other quantitative transcriptomic metrics resulting from this compound treatment. Therefore, a comparative table of quantitative data cannot be provided at this time.

Experimental Protocols

As no specific comparative transcriptomic studies on this compound have been published, a detailed experimental protocol for such a study is not available. However, a general workflow for a comparative transcriptomic study using RNA-sequencing (RNA-seq) is outlined below. This protocol can be adapted for a study on this compound.

This protocol describes a typical workflow for analyzing the transcriptomic effects of a compound like this compound compared to a vehicle control.

1. Cell Culture and Treatment:

  • Select an appropriate cell line relevant to the hypothesized biological activity of this compound.
  • Culture the cells under standard conditions to ensure reproducibility.
  • Treat the cells with a predetermined concentration of this compound and a vehicle control (e.g., DMSO) for a specific duration. Include multiple biological replicates for each condition.

2. RNA Extraction:

  • Harvest the cells and lyse them using a suitable lysis buffer.
  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. Library Preparation:

  • Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion.
  • Fragment the RNA and synthesize first-strand and second-strand cDNA.
  • Perform end-repair, A-tailing, and adapter ligation.
  • Amplify the library using PCR.
  • Assess the quality and quantity of the final libraries.

4. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes.

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control using packages like DESeq2 or edgeR in R.
  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to identify enriched biological pathways, Gene Ontology (GO) terms, and other functional categories using tools like DAVID, Metascape, or GSEA.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Given the absence of specific transcriptomic data for this compound, it is not possible to generate diagrams of affected signaling pathways. However, based on the known activities of other related isoflavonoids, a hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway , which is a key regulator of inflammation.

Below is a generalized diagram of the NF-κB signaling pathway and a diagram of the experimental workflow described above, created using Graphviz (DOT language).

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates Ub Ubiquitination IκBα->Ub NF_κB NF-κB (p50/p65) NF_κB->IκBα bound to NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NF_κB releases DNA DNA NF_κB_nucleus->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: A generalized diagram of the NF-κB signaling pathway.

Experimental_Workflow cluster_analysis Bioinformatic Analysis Details Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. RNA Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis Sequencing->Data_Analysis QC Quality Control Alignment Read Alignment QC->Alignment Quantification Quantification Alignment->Quantification DEG Differential Expression Quantification->DEG Enrichment Pathway Enrichment DEG->Enrichment

Caption: A typical experimental workflow for comparative transcriptomics using RNA-seq.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.